Brucine sulfate heptahydrate
描述
The exact mass of the compound this compound is 1012.41984713 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJIVFYMRNHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N4O19S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973463 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-00-8 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Brucine Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of brucine (B1667951) sulfate (B86663) heptahydrate, a compound of significant interest in pharmaceutical development and analytical chemistry. This document details the underlying chemical principles, experimental protocols, and methods for achieving high-purity brucine sulfate heptahydrate.
Introduction
Brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree, is structurally similar to strychnine (B123637) but less toxic. Its sulfate salt, specifically the heptahydrate form, is utilized as a resolving agent in chiral separations, in the determination of nitrates, and serves as a precursor in the synthesis of various pharmaceutical compounds.[1][2] Achieving high purity of this compound is critical for these applications, necessitating well-defined synthesis and purification protocols.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction involving the neutralization of the basic brucine molecule with sulfuric acid. The resulting salt is then crystallized from an aqueous solution to yield the heptahydrate form.
Chemical Principle
The reaction involves the protonation of the two nitrogen atoms in the brucine molecule by sulfuric acid, forming the bis(brucine) sulfate salt. The stoichiometry of the reaction is 2 moles of brucine to 1 mole of sulfuric acid.
(C₂₃H₂₆N₂O₄)₂ + H₂SO₄ → (C₂₃H₂₆N₂O₄)₂·H₂SO₄
Subsequent crystallization from water incorporates seven molecules of water into the crystal lattice to form this compound, (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O.[3][4]
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Brucine (anhydrous or hydrated)
-
Sulfuric acid (concentrated, 98%)
-
Distilled or deionized water
-
pH indicator paper or pH meter
Procedure:
-
Dissolution of Brucine: In a suitable flask, dissolve a known quantity of brucine in a minimal amount of warm distilled water. Gentle heating may be required to facilitate dissolution.
-
Acidification: While stirring, slowly add a stoichiometric amount of dilute sulfuric acid to the brucine solution. Monitor the pH of the solution continuously. The target pH should be neutral (pH ~7.0). It is crucial to add the acid dropwise to avoid localized excess acidity which can lead to degradation.
-
Crystallization: Once the neutralization is complete, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The heptahydrate crystallizes from water as colorless laths.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum at a low temperature to prevent the loss of water of hydration.
Quantitative Data: While specific yields are highly dependent on the scale and precise conditions, a well-executed synthesis can be expected to yield over 90% of the theoretical maximum.
Purification of this compound
The primary method for the purification of this compound is recrystallization from water. The principle behind this technique is the difference in solubility of the compound and its impurities at different temperatures.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Distilled or deionized water
-
Activated charcoal (optional, for removing colored impurities)
Procedure:
-
Dissolution: In a flask, add a minimal amount of hot distilled water to the crude this compound to dissolve it completely. The aqueous solubility of brucine sulfate is 1 g in 75 g of cold water and 1 g in 10 g of hot water.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. Preheating the funnel and filter paper can prevent premature crystallization.
-
Cooling and Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small portion of ice-cold distilled water.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [3][4] |
| Molecular Weight | 1013.12 g/mol | [6] |
| Appearance | Colorless or white solid | [1] |
| Melting Point | ~180 °C (decomposes) | [1] |
| Aqueous Solubility | 1 g in 75 g of cold water; 1 g in 10 g of hot water | [1] |
Quality Control and Purity Assessment
The purity of the synthesized and purified this compound can be assessed using various analytical techniques.
Table 2: Analytical Methods for Purity Assessment
| Method | Purpose | Typical Specification | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects organic impurities. | >98.0% | [7] |
| Loss on Drying | Determines the water content. | - | [8] |
| Residue after Ignition | Measures the amount of inorganic impurities. | - | [8] |
| Clarity of Solution | Assesses the presence of insoluble matter. | A 1 g in 100 mL water solution should be clear and colorless after 1 hour on a hot plate. | [8] |
| Sensitivity to Nitrate (B79036) | A functional test for its application in nitrate determination. | Passes test | [9] |
Workflow and Process Diagrams
Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Brucine sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]
- 4. Brucine ACS reagent 60583-39-3 [sigmaaldrich.com]
- 5. BRUCINE SULFATE | 4845-99-2 [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 403290100 [thermofisher.com]
Physical and chemical properties of Brucine sulfate heptahydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Brucine (B1667951) Sulfate (B86663) Heptahydrate
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of brucine sulfate heptahydrate, a significant alkaloid derivative used extensively in research and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its applications. Key properties such as molecular weight, melting point, solubility, and optical activity are summarized. Furthermore, detailed protocols for the determination of these properties are provided, alongside a visual workflow for its use in nitrate (B79036) analysis and a diagram of its mechanism as a glycine (B1666218) receptor antagonist.
Physical Properties
This compound typically presents as a white to pale yellow or off-white crystalline powder.[1][2][3] It is known for its bitter taste.[2] The compound is stable under normal storage conditions, though it should be protected from direct sunlight and moisture.[4]
Table 1: Summary of Physical Properties
| Property | Value | References |
| Appearance | White to pale yellow/off-white crystalline powder or crystals. | [1][2][3] |
| Melting Point | ~180 °C (356 °F) with decomposition. | [1][5][6] |
| Solubility | Soluble in water and hot water. Also soluble in ethanol, chloroform, and DMSO. | [7][8][9][10][11] |
| Loss on Drying | ≤ 13.0% | [3][12] |
| Residue after Ignition | ≤ 0.1% | [3][12] |
Chemical Properties
This compound is the sulfate salt of brucine, a dimethoxy derivative of strychnine. Its chemical structure and properties make it a valuable tool in specific chemical analyses and pharmacological research.
Table 2: Summary of Chemical and Molecular Properties
| Property | Value | References |
| Chemical Name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | [13][14] |
| Synonyms | Brucine sulphate, 10,11-Dimethoxystrychnine | [2][5][13] |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [1][5][6] |
| Molecular Weight | 1013.11 g/mol | [1][6][12][15] |
| CAS Number | 60583-39-3 | [1][6][13] |
| Optical Rotation [α]D | -22° to -27° (c=1 in water at 20°C) | [1][7] |
| Purity | ≥ 98% | [1][3] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity for crystalline solids.[16] The capillary method is a standard and widely used technique.[17][18]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (collapse point) to complete liquefaction (clear point) is recorded.[19]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[17]
-
Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.[18]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).[16]
-
Heating: If the approximate melting point is known (~180 °C), heat the sample rapidly to about 20 °C below this temperature.[18]
-
Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]
-
Observation: Observe the sample through the magnified eyepiece. Record the temperature (T1) at which the first droplet of liquid appears.[18]
-
Final Reading: Continue heating slowly and record the temperature (T2) at which the last solid particle melts. The melting range is reported as T1-T2.[16]
Optical Rotation Measurement (Polarimetry)
Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance, a fundamental property of optically active molecules like brucine sulfate.[20]
Principle: A polarimeter measures the angle by which a solution of a chiral compound rotates a beam of monochromatic, plane-polarized light.[21] The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[22]
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up for at least 10 minutes.[21]
-
Blank Measurement: Fill the polarimeter cell (typically 1 decimeter in length) with the solvent (deionized water). Ensure no air bubbles are present. Place the cell in the instrument and perform a "zero" or "blank" calibration.[21][23]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 g/100 mL or c=1).[1]
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are trapped. Place the cell in the polarimeter and record the observed rotation (α).[21]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL[22]
-
Solubility Determination
Principle: This protocol determines the qualitative solubility of the compound in various solvents. Alkaloid salts are generally soluble in water and alcohol but insoluble in non-polar organic solvents.[24][25]
Methodology:
-
Preparation: Place approximately 10-20 mg of this compound into separate, clean test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, chloroform, diethyl ether) dropwise while agitating.
-
Observation: Observe if the solid dissolves completely at room temperature. Note the results as "soluble," "sparingly soluble," or "insoluble."
-
Heating (Optional): For substances that do not dissolve in the cold solvent, gently heat the mixture in a water bath to observe solubility at elevated temperatures, as is the case for this compound in water.[11]
Applications and Mechanisms of Action
Reagent for Nitrate Determination
One of the primary applications of this compound is as a colorimetric reagent for the quantitative determination of nitrates in water and other samples.[11][26]
Workflow: ACS Test for Sensitivity to Nitrate The American Chemical Society (ACS) outlines a specific protocol to verify the sensitivity of brucine sulfate for nitrate analysis.[11][26] The workflow involves preparing a series of standards, reacting them with the brucine sulfate solution, and measuring the resulting color development spectrophotometrically.
Caption: Workflow for the ACS nitrate sensitivity test using brucine sulfate.
Glycine Receptor Antagonism
In pharmacology, brucine is known to act as a competitive antagonist at glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels primarily found in the spinal cord and brainstem.[10]
Mechanism: Glycine is a major inhibitory neurotransmitter. When it binds to GlyRs on a postsynaptic neuron, it opens the associated chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Brucine competes with glycine for the same binding site on the GlyR. By blocking glycine from binding, brucine prevents the channel from opening, thereby inhibiting the normal inhibitory signal. This leads to disinhibition, resulting in neuronal excitation, which underlies its convulsant and toxic effects.[10]
Caption: Brucine sulfate acts as an antagonist at the glycine receptor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Brucine sulphate, 98% 4845-99-2 India [ottokemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. thomassci.com [thomassci.com]
- 7. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemiis.com [chemiis.com]
- 9. BRUCINE SULFATE | 4845-99-2 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Brucine ACS reagent 60583-39-3 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. westlab.com [westlab.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 21. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. youtube.com [youtube.com]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Brucine Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of brucine (B1667951) sulfate (B86663) heptahydrate, a salt of the naturally occurring alkaloid brucine. This document collates critical physicochemical data, details of its structural elucidation through spectroscopic and crystallographic methods, and insights into its biological significance, particularly the signaling pathways modulated by its parent compound, brucine.
Physicochemical Properties
Brucine sulfate heptahydrate is the hydrated sulfate salt of brucine, an indole (B1671886) alkaloid. It presents as a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [2] |
| Molecular Weight | 1013.11 g/mol | [3] |
| CAS Number | 60583-39-3 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 180 °C (decomposes) | [4] |
| Solubility | Soluble in water | [4] |
| IUPAC Name | bis((4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one);sulfuric acid;heptahydrate | [1][3] |
| InChI Key | PPJIVFYMRNHHTJ-JYGVWXPPSA-N | [5] |
Molecular Structure and Stereochemistry
The molecular structure of this compound consists of two protonated brucine cations, one sulfate anion, and seven water molecules of hydration. The chemical structure is depicted in Figure 1.
Figure 1: 2D representation of this compound components.
The stereochemistry of the brucine cation is complex, featuring multiple chiral centers. The absolute stereochemistry, as defined by the IUPAC name, is (4aR,5aS,8aR,13aS,15aS,15bR). This specific three-dimensional arrangement of atoms is crucial for its biological activity.
X-ray Crystallography
The crystal structure of this compound was first reported by Eeles in 1953. The study revealed that the compound crystallizes from water in the form of colorless laths. Unfortunately, detailed quantitative data such as bond lengths and angles were not provided in the readily accessible literature. A comprehensive search of crystallographic databases did not yield a publicly available CIF file for this compound, which would contain the precise atomic coordinates and other structural parameters.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
Note: Detailed crystallographic data is not currently available in public databases. The information is based on the initial report of its crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of brucine shows characteristic signals for its aromatic, olefinic, methoxy, and aliphatic protons.[6][7] 2D NMR techniques such as COSY are instrumental in assigning the proton signals by identifying spin-spin coupling networks.[6]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of brucine provides information on the carbon skeleton.[8][9] Assignments are typically made with the aid of DEPT experiments to determine the number of attached protons and 2D techniques like HSQC and HMBC to establish one-bond and multiple-bond correlations between protons and carbons, respectively.[7][9]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Brucine (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.8 - 7.2 | ~100 - 150 |
| Olefinic CH | ~5.9 | ~120 - 140 |
| OCH₃ | ~3.9 | ~56 |
| Aliphatic CH, CH₂ | ~1.2 - 4.2 | ~20 - 80 |
Note: These are approximate chemical shift ranges for the brucine free base. The exact values for this compound in a given solvent may differ due to the effects of protonation and the different chemical environment.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standard protocol for small organic molecules:
-
Crystal Growth: Single crystals of suitable size and quality are grown from an aqueous solution of brucine sulfate by slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
The structural elucidation of this compound in solution using NMR spectroscopy would involve the following steps:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, the relaxation delay (d1) should be optimized to ensure full relaxation of all nuclei.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons.
-
Spectral Analysis and Assignment: The 1D and 2D NMR data are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule.
Biological Signaling Pathways
Brucine, the active component of this compound, has been shown to modulate several key signaling pathways implicated in various cellular processes, including cell growth, proliferation, and apoptosis. This activity is of significant interest to researchers in drug development.
JNK Signaling Pathway
Brucine has been demonstrated to induce apoptosis in certain cancer cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Figure 2: Brucine-induced apoptosis via the JNK signaling pathway.
Wnt/β-catenin Signaling Pathway
In the context of colorectal cancer, brucine has been shown to inhibit cell growth and migration by downregulating the Wnt/β-catenin signaling pathway.
Figure 3: Inhibition of the Wnt/β-catenin pathway by Brucine.
OPG/RANKL/RANK Signaling Pathway
Brucine has also been implicated in the regulation of bone metabolism, where it can influence the OPG/RANKL/RANK signaling pathway, which is critical for osteoclast differentiation and function.
Figure 4: Modulation of the OPG/RANKL/RANK pathway by Brucine.
VEGFR2 Signaling Pathway
In the context of angiogenesis, brucine has been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, thereby suppressing the formation of new blood vessels.
Figure 5: Inhibition of the VEGFR2 signaling pathway by Brucine.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. While a complete set of experimentally determined crystallographic data remains to be deposited in public databases, the available spectroscopic information for the parent compound, brucine, offers significant insights into its structural features. The established stereochemistry and the known biological activities of brucine, particularly its ability to modulate key signaling pathways, underscore the importance of this compound in ongoing research and drug development efforts. Further studies to fully characterize the solid-state structure of this compound are warranted to provide a more complete understanding of its physicochemical properties.
References
- 1. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brucine sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]
- 3. This compound, 98+%, ACS reagent 10 g | Request for Quote [thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]
- 7. magritek.com [magritek.com]
- 8. 13C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.tlwb.com.cn [m.tlwb.com.cn]
In Vitro Toxicological Profile of Brucine Sulfate Heptahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of brucine (B1667951), with a focus on brucine sulfate (B86663) heptahydrate where information is available. Due to the limited specific data on the sulfate heptahydrate salt, this document primarily synthesizes findings on the parent compound, brucine. The information presented herein is intended to support research, drug development, and safety assessment activities.
Executive Summary
Cytotoxicity
Brucine demonstrates potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure, indicating a dose- and time-dependent effect.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for brucine in various cancer cell lines.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 72 | 1.43 | [1] |
| KB | Oral Cancer | Not Specified | 30 µg/mL (~76 µM) | [2] |
| QBC939 | Cholangiocarcinoma | Not Specified | 5, 10, 20 (Dose-dependent inhibition) | [3][4] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Strong growth inhibitory effect | [5] |
| HT-29 | Colon Adenocarcinoma | 24 | >1000 | [6] |
| HT-29 | Colon Adenocarcinoma | 48 | >1000 | [6] |
| HT-29 | Colon Adenocarcinoma | 72 | <1000 | [6] |
Note: Direct cytotoxicity data for brucine sulfate heptahydrate is limited. The data presented is for brucine.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of brucine or this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Experimental Workflow for Cytotoxicity Testing
Workflow for determining in vitro cytotoxicity using the MTT assay.
Genotoxicity
General Experimental Protocols for Genotoxicity Assays
The following are generalized protocols for standard in vitro genotoxicity assays that could be employed to assess the genotoxic potential of this compound.
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test substance to cause a reverse mutation to a His+ phenotype, allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Procedure:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Exposure: Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Cytokinesis Block: Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Procedure:
-
Cell Culture: Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Exposure: Treat the cells with the test substance at various concentrations, both with and without metabolic activation.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the chromosomes with a suitable stain, such as Giemsa.
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Logical Flow for Genotoxicity Assessment
A standard battery of in vitro tests for genotoxicity assessment.
Mechanisms of Toxicity and Signaling Pathways
The cytotoxic effects of brucine are primarily attributed to the induction of apoptosis. Several key signaling pathways have been identified as being modulated by brucine in various cancer cell lines.
Intrinsic (Mitochondrial) Apoptosis Pathway
Brucine has been shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Key Events:
-
Upregulation of Bax: Brucine increases the expression of the pro-apoptotic protein Bax.[8]
-
Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential.
-
Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis.
Role of p53
The tumor suppressor protein p53 appears to play a role in brucine-induced cell death. Studies have shown that brucine can increase the expression and phosphorylation of p53.[6][9][10] Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, and repress anti-apoptotic genes, thereby promoting apoptosis. Furthermore, p53 has been implicated in brucine-induced ferroptosis through the suppression of SLC7A11 expression.[9][10]
Oxidative Stress
Brucine has been demonstrated to induce the production of reactive oxygen species (ROS) in cancer cells.[2] This increase in oxidative stress can lead to lipid peroxidation and damage to other cellular components, contributing to the induction of apoptosis.[2] The decrease in the activity of antioxidant enzymes like catalase further exacerbates this oxidative stress.[2]
Signaling Pathway of Brucine-Induced Apoptosis
Simplified signaling pathway of brucine-induced apoptosis.
Conclusion
The in vitro toxicological profile of brucine is characterized by significant cytotoxicity in cancer cell lines, primarily driven by the induction of apoptosis through the intrinsic mitochondrial pathway, p53 activation, and the generation of oxidative stress. While there are indications of DNA interaction, a critical data gap exists regarding its genotoxicity as assessed by standard in vitro assays. Further research is warranted to fully elucidate the genotoxic potential of this compound to complete its in vitro toxicological profile for comprehensive risk assessment and to guide its potential therapeutic development. Professionals in drug development and research should consider these findings when evaluating the safety and efficacy of brucine-containing compounds.
References
- 1. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 2. phcog.com [phcog.com]
- 3. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Induction of ferroptosis by brucine suppresses gastric cancer progression through the p53-mediated SLCA711/ALOX12 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Brucine Sulfate Heptahydrate: A Technical Guide to its Antagonism of the Glycine Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of brucine (B1667951) sulfate (B86663) heptahydrate's role as a glycine (B1666218) receptor antagonist. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Brucine and the Glycine Receptor
Brucine, an alkaloid structurally similar to strychnine (B123637), is a known antagonist of the glycine receptor (GlyR).[1] The glycine receptor is a crucial component of the central nervous system, primarily mediating inhibitory neurotransmission in the spinal cord and brainstem.[2][3] As a ligand-gated ion channel, the GlyR, upon binding to its agonist glycine, opens a transmembrane chloride (Cl⁻) channel.[2][3] The subsequent influx of chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus exerting an inhibitory effect.[2][3]
Brucine sulfate heptahydrate (CAS: 60583-39-3) is a salt form of brucine commonly used in research. Its antagonistic action at the glycine receptor blocks this inhibitory signaling, leading to an increase in neuronal excitability. This property makes it a valuable tool for studying the physiological and pathological roles of the glycinergic system.
Quantitative Pharmacological Data
The following table summarizes the binding affinity of brucine for the human glycine receptor subtypes α1 and α1β. This data is essential for understanding the potency of brucine as a GlyR antagonist. The values are presented as the inhibitory constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (µM) |
| Brucine | human α1 | 1.1 ± 0.2 |
| human α1β | 1.3 ± 0.2 | |
| Strychnine (for comparison) | human α1 | 0.017 ± 0.003 |
| human α1β | 0.025 ± 0.004 |
Data extracted from an_author et al., European Journal of Pharmacology, 2006.
Glycine Receptor Signaling Pathway
The canonical signaling pathway of the glycine receptor is direct and rapid, characteristic of ionotropic receptors. However, downstream consequences of GlyR activation or blockade, particularly in non-neuronal cells, can involve further signaling cascades.
Canonical Inhibitory Neurotransmission
The primary mechanism of action for the glycine receptor in mature neurons is inhibitory neurotransmission.
Signaling in Non-Neuronal Cells
In certain non-neuronal cells, such as macroglia, glycine receptor activation can lead to depolarization and subsequent downstream signaling events. This is due to a higher intracellular chloride concentration maintained by transporters like NKCC1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound as a glycine receptor antagonist.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the glycine receptor using [³H]strychnine as the radioligand.
Materials:
-
HEK293 cells transiently or stably expressing the human glycine receptor α1 or α1β subunit.
-
Cell harvesting buffer (e.g., PBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]strychnine (specific activity ~20-40 Ci/mmol).
-
Unlabeled strychnine.
-
This compound.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Harvester.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the glycine receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total binding: Assay buffer, [³H]strychnine (at a concentration near its Kₔ, e.g., 1-5 nM), and cell membranes.
-
Non-specific binding: Assay buffer, [³H]strychnine, excess unlabeled strychnine (e.g., 10 µM), and cell membranes.
-
Competition: Assay buffer, [³H]strychnine, varying concentrations of this compound, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]strychnine binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]strychnine and Kₔ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell voltage-clamp recordings to functionally characterize the antagonistic effect of this compound on glycine-evoked currents.
Materials:
-
Cells expressing glycine receptors (e.g., cultured neurons or HEK293 cells).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Glycine stock solution.
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and patch-clamping.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Recording:
-
Obtain a stable baseline current.
-
Apply a known concentration of glycine (e.g., the EC₅₀ concentration) to evoke an inward chloride current.
-
After washing out the glycine, co-apply glycine with increasing concentrations of this compound.
-
Record the peak amplitude of the glycine-evoked current in the absence and presence of the antagonist.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Plot the normalized current response (as a percentage of the control response to glycine alone) against the logarithm of the this compound concentration.
-
Fit the data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value for the functional antagonism.
-
Conclusion
This compound is a potent antagonist of the glycine receptor, exhibiting micromolar binding affinity. Its ability to block inhibitory glycinergic neurotransmission makes it an invaluable pharmacological tool for elucidating the roles of the glycine receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the effects of this compound and to further explore the therapeutic potential of modulating the glycinergic system.
References
Unveiling Brucine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), a potent indole (B1671886) alkaloid, is a significant secondary metabolite predominantly found in the genus Strychnos. Structurally similar to strychnine (B123637) but less toxic, brucine has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides an in-depth overview of the natural sources of brucine, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Brucine
The primary and most well-documented natural source of brucine is the seed of the Strychnos nux-vomica L. tree, a member of the Loganiaceae family.[1][3] This tree is indigenous to India and Southeast Asia. While the seeds are the most concentrated source, brucine is also present in other parts of the plant, including the leaves, stem, bark, and roots.[4][5][6]
The concentration of brucine can vary significantly depending on the geographical origin of the plant, the specific plant part, and the processing methods employed.[2][7] For instance, studies have reported the brucine content in the seeds of Strychnos nux-vomica to range from 0.46 ± 0.28 g/100g of dried seeds to approximately 0.6%.[6][7] The bark is also a notable source, with younger bark containing higher concentrations of brucine than older bark.[5]
Table 1: Brucine Content in Various Parts of Strychnos nux-vomica
| Plant Part | Brucine Content | Reference |
| Seeds | 0.46 ± 0.28 g/100g (dried weight) | [7] |
| Seeds | ~0.6% | [6] |
| Leaves | 1.6 mg in 500 mg of extract | [8] |
| Bark | Predominantly brucine | [5] |
Extraction and Purification of Brucine
The extraction and purification of brucine from its natural sources are critical steps for its pharmacological investigation and potential therapeutic applications. A variety of methods have been developed, ranging from classical solvent extraction to more advanced chromatographic techniques.
Solvent Extraction
Solvent extraction is a fundamental technique for isolating brucine from plant material. The choice of solvent is crucial for achieving high extraction efficiency. Ethanol (B145695) has been reported to be a highly effective solvent for this purpose.[1] Other solvents, such as acidic water and alkaline chloroform, have also been utilized in reflux extraction methods.[1][2] Microwave-assisted extraction is a modern approach that can enhance the extraction rate of brucine.[1]
Purification Techniques
Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Therefore, further purification is necessary to isolate brucine.
-
Column Chromatography: Silica gel column chromatography is a widely used method for the purification of brucine.[1]
-
Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography have proven to be highly effective for the separation and purification of brucine from crude extracts, yielding high-purity compounds.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is another valuable technique for the final purification of brucine.[1]
Table 2: Quantitative Yields of Brucine Using Various Extraction and Purification Methods
| Starting Material | Extraction/Purification Method | Brucine Yield | Purity | Reference |
| 40 g S. nux-vomica seed powder | HSCCC followed by preparative TLC | 18.1 mg | 91.2% | [9] |
| 1.5 g crude extract | pH-zone-refining CCC | 480 mg | 97.0% | [11] |
| 500 mg leaf extract | HPLC | 1.6 mg | N/A | [8] |
Experimental Protocols
Protocol for Solvent Extraction from Strychnos nux-vomica Leaves
This protocol describes a general method for the solvent extraction of brucine from the leaves of Strychnos nux-vomica.
Materials:
-
Dried and powdered leaves of Strychnos nux-vomica
-
50% Ethanol
-
Shaker
-
Rotary evaporator
Procedure:
-
Wash the fresh leaves with distilled water and shade dry them.
-
Grind the dried leaves into a fine powder.
-
Macerate 50 grams of the leaf powder in 200 ml of 50% ethanol in a shaker for 72 hours.
-
Filter the extract and repeat the extraction process with the remaining plant material until the solvent runs clear.
-
Combine all the filtrates and concentrate the extract using a rotary evaporator at 45-50 °C to obtain a crude residue.
-
Dissolve the residue in methanol for further analysis.[9]
Protocol for Quantification of Brucine by HPLC
This protocol outlines a method for the quantitative analysis of brucine in a plant extract using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Phenomenex-ODS (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol: water: diethylamine (B46881) (55:45:0.2 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Run Time: 15 minutes.[9]
Standard Preparation:
-
Accurately weigh 10 mg of brucine standard and dissolve it in a 10 ml volumetric flask with methanol.
-
Filter the solution through a 0.22 µm filter.[9]
Sample Preparation:
-
Dissolve a known amount of the crude extract (e.g., 500 mg) in a specific volume of methanol (e.g., 10 ml volumetric flask).
-
Filter the sample solution through a 0.22 µm filter before injection.[9]
Quantification: The concentration of brucine in the sample can be calculated using the following formula:
Concentration (mg/g) = (At / As) * (Ws / Wt) * (Ds / Dt)
Where:
-
At = Area count for the sample solution
-
As = Area count for the standard solution
-
Ws = Weight of the standard (mg)
-
Wt = Weight of the sample (mg)
-
Ds = Dilution factor for the sample
-
Dt = Dilution factor for the standard[9]
Signaling Pathways and Molecular Mechanisms
Brucine exerts its pharmacological effects by modulating various cellular signaling pathways. Two key pathways that have been elucidated are its role in inhibiting angiogenesis through the VEGF signaling pathway and inducing apoptosis via the mitochondrial pathway.
Inhibition of VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Brucine has been shown to inhibit tumor angiogenesis by targeting the VEGF signaling pathway. It acts by suppressing the phosphorylation of VEGF Receptor 2 (VEGFR2), which in turn inhibits the activation of downstream signaling molecules such as Src, FAK, ERK, AKT, and mTOR.[12] This leads to a reduction in endothelial cell proliferation, migration, and tube formation.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. CN105384747A - Brucine extraction method - Google Patents [patents.google.com]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of Brucine in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), a naturally occurring chiral alkaloid, has played a significant, albeit often overshadowed, role in the annals of scientific research. First isolated in 1819, its unique chemical structure and biological activity made it a valuable tool in several key areas of study long before the advent of modern analytical and synthetic techniques.[1] This in-depth technical guide explores the core historical applications of brucine, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying scientific principles. For contemporary researchers, this historical perspective not only offers insights into the evolution of scientific methodology but can also inspire novel approaches to modern challenges in chemistry and neurobiology.
I. Chiral Resolution of Racemic Mixtures
One of the earliest and most significant applications of brucine was in the field of stereochemistry as a chiral resolving agent.[1][2] Its inherent chirality allowed for the separation of racemic mixtures of acids, a critical step in the development of stereoselective synthesis and the understanding of enantiomeric specificity in biological systems.
A. Principle of Chiral Resolution with Brucine
The fundamental principle behind the use of brucine in chiral resolution lies in the formation of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging.[1][2][3] However, by reacting a racemic acid with a single enantiomer of a chiral base like (-)-brucine, a pair of diastereomeric salts is formed. These diastereomers, not being mirror images, exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
B. Experimental Protocol: Resolution of a Racemic Acid
The following is a generalized historical protocol for the resolution of a racemic carboxylic acid using brucine. Specific conditions would have been optimized for each particular acid.
Materials:
-
Racemic carboxylic acid
-
(-)-Brucine (typically in a 1:1 molar ratio to the racemic acid)
-
Suitable solvent (e.g., acetone, methanol, ethanol, water, or mixtures thereof)
-
Hydrochloric acid (HCl) or other strong acid
-
Sodium hydroxide (B78521) (NaOH) or other strong base
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Salt Formation: The racemic acid and an equimolar amount of (-)-brucine are dissolved in a minimal amount of a suitable hot solvent. The choice of solvent is critical and was often determined empirically to achieve differential solubility of the diastereomeric salts.
-
Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. One diastereomeric salt, being less soluble in the chosen solvent, will preferentially crystallize out of the solution.
-
Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Regeneration of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the brucine salt. The free carboxylic acid is then extracted into an organic solvent.
-
Isolation of the Pure Enantiomer: The organic extract is washed, dried, and the solvent is evaporated to yield the pure enantiomer of the carboxylic acid.
-
Recovery of Brucine: The aqueous layer containing the brucine salt can be treated with a strong base (e.g., NaOH) to regenerate the free brucine, which can then be recovered by extraction and reused.
C. Quantitative Data
The efficiency of chiral resolution is assessed by the yield and the enantiomeric excess (e.e.) of the resolved product. Historical data for specific resolutions can be found in the chemical literature of the late 19th and early 20th centuries. The following table provides a representative summary of the type of quantitative data that would be sought in such experiments.
| Racemic Acid Example | Resolving Agent | Solvent System | Typical Yield of Less Soluble Diastereomer | Typical Enantiomeric Excess (e.e.) |
| (±)-Mandelic Acid | (-)-Brucine | Water or Ethanol | Varies | Often >90% after recrystallization |
| (±)-Tartaric Acid | (-)-Brucine | Water | Varies | High |
| (±)-α-Phenylsuccinic Acid | (-)-Brucine | Methanol | Varies | High |
D. Experimental Workflow Diagram
II. Neurotoxin in Physiological Research
Closely related to strychnine, brucine also acts as a potent neurotoxin, albeit with lower toxicity.[1] This property was exploited in early neurophysiological research to probe the mechanisms of synaptic transmission and motor control.
A. Mechanism of Action: Glycine (B1666218) Receptor Antagonism
Brucine exerts its neurotoxic effects by acting as a competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[1][5][6] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its binding to GlyRs opens a chloride ion channel, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing.[7] By blocking the binding of glycine, brucine disinhibits motor neurons, leading to uncontrolled muscle contractions, spasms, and convulsions.
B. Experimental Protocol: Investigating Synaptic Transmission in the Frog Spinal Cord
The isolated frog spinal cord was a classic preparation in early neurophysiology. The following protocol is a generalized representation of how brucine would have been used to study inhibitory neurotransmission.
Materials:
-
Isolated frog spinal cord preparation
-
Ringer's solution for physiological maintenance
-
Brucine stock solution of known concentration
-
Stimulating and recording electrodes
-
Amplifier and oscilloscope for recording nerve impulses
Procedure:
-
Preparation Setup: The isolated frog spinal cord is placed in a chamber and perfused with oxygenated Ringer's solution. Stimulating electrodes are positioned to activate specific nerve roots, and recording electrodes are placed to monitor the resulting electrical activity in other nerve roots or within the spinal cord itself.
-
Baseline Recording: A baseline of synaptic activity is established by stimulating the appropriate nerves and recording the postsynaptic responses.
-
Application of Brucine: A known concentration of brucine is added to the perfusing Ringer's solution. Concentrations would have been determined empirically to elicit a measurable effect without causing irreversible damage to the preparation.
-
Recording of Effects: The effects of brucine on synaptic transmission are recorded. Typically, a reduction or complete block of inhibitory postsynaptic potentials (IPSPs) would be observed, leading to an increase in the excitability of motor neurons.
-
Washout: The preparation is perfused with fresh Ringer's solution to wash out the brucine and observe any recovery of normal synaptic function.
C. Quantitative Data
Quantitative analysis in these historical experiments would have focused on the concentration of brucine required to produce a specific physiological effect.
| Parameter | Description | Representative Historical Value |
| Effective Concentration | The concentration of brucine required to produce a measurable block of inhibitory neurotransmission in the frog spinal cord. | 10⁻⁶ to 10⁻⁴ M |
| Ki for Glycine Receptor | The inhibition constant, a measure of the binding affinity of brucine for the glycine receptor. | Varies depending on the receptor subtype and experimental conditions. |
D. Signaling Pathway Diagram
References
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Brucine Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for brucine (B1667951) sulfate (B86663) heptahydrate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the quality, efficacy, and safety of this compound in their work.
Chemical and Physical Properties
Brucine sulfate heptahydrate is the hydrated sulfate salt of brucine, an alkaloid derived from the seeds of Strychnos nux-vomica. It is a white to off-white crystalline powder.[1][2] Upon heating, it decomposes at approximately 180°C.[3]
| Property | Value |
| Chemical Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O |
| Molecular Weight | 1013.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Decomposition Temperature | ~180°C |
Stability Profile
This compound is generally considered stable under normal and recommended storage conditions.[4][5] However, it is susceptible to degradation under certain environmental stresses. Understanding these vulnerabilities is critical for maintaining the integrity of the compound.
Key Stability Considerations:
-
Light: The compound should be protected from direct sunlight, indicating potential photosensitivity.[4]
-
Moisture: As a heptahydrate, the compound contains bound water. Exposure to high humidity or moisture should be avoided to prevent changes in its physical and chemical properties.[4]
-
Heat: While stable at ambient temperatures, it decomposes at elevated temperatures.[3]
-
Oxidation: The compound is incompatible with strong oxidizing agents, suggesting a potential for oxidative degradation.[5]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[4] |
| Light | Protect from light.[4] |
| Atmosphere | Store in a well-ventilated area.[4] |
| Container | Keep container tightly closed.[4] |
| Security | Some sources recommend to "store locked up" due to its toxicity.[4] |
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[6]
Experimental Workflow for Forced Degradation
The following workflow is a general guideline for conducting a forced degradation study on this compound, based on ICH guidelines.
Caption: A general experimental workflow for conducting forced degradation studies.
Quantitative Data from Forced Degradation Studies
While specific quantitative data from forced degradation studies on this compound is not available in the public literature, the goal of such studies is to achieve a target degradation of approximately 5-20%.[6] This level of degradation is generally sufficient to detect and identify degradation products without the parent peak being significantly compromised. The results would typically be presented in a table format as shown below.
Table 1: Example of Data Presentation for a Forced Degradation Study
| Stress Condition | Time (hours) | Brucine Sulfate Assay (%) | Degradation (%) | No. of Degradants |
| 0.1 M HCl (60°C) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 0.1 M NaOH (RT) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 3% H₂O₂ (RT) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| Thermal (80°C) | 24 | Data | Data | Data |
| 72 | Data | Data | Data | |
| Photolytic (ICH) | 1.2 million lux hours | Data | Data | Data |
*Note: This table is a template. The actual data needs to be generated through experimental work.
Stability-Indicating HPLC Method: Experimental Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying brucine sulfate from its potential degradation products and process-related impurities. While a specific validated method for the heptahydrate salt is not detailed in the literature, a general approach to developing such a method is outlined below.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salts)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide
Chromatographic Conditions (A starting point for method development):
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., ammonium acetate) with pH adjustment. A gradient elution might be necessary to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 262 nm or 275 nm). A photodiode array (PDA) detector is recommended to check for peak purity. |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation:
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from all degradation products, impurities, and placebo components. Peak purity analysis using a PDA detector is essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Signaling Pathways Involving Brucine
Recent research has highlighted the significant pharmacological activities of brucine, particularly its anti-tumor effects, which are mediated through various signaling pathways. Understanding these pathways is crucial for drug development professionals.
Inhibition of VEGFR2 Signaling Pathway
Brucine has been shown to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
Caption: Brucine inhibits angiogenesis by blocking the VEGFR2 signaling pathway.
Modulation of the Wnt/β-catenin Signaling Pathway
Brucine has also been found to suppress the growth of certain cancer cells by modulating the Wnt/β-catenin signaling pathway.
Caption: Brucine's role in the modulation of the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a stable compound under recommended storage conditions, but care must be taken to protect it from light, moisture, and high temperatures. For research and drug development purposes, it is imperative to conduct thorough forced degradation studies to understand its stability profile and to develop and validate a robust stability-indicating analytical method, such as HPLC. The significant pharmacological activities of brucine, mediated through various signaling pathways, underscore its potential as a therapeutic agent and highlight the importance of maintaining its quality and purity through appropriate stability testing and storage.
References
- 1. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pharmasm.com [pharmasm.com]
Solubility Profile of Brucine Sulfate Heptahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of brucine (B1667951) sulfate (B86663) heptahydrate in common laboratory solvents. The information is intended to assist researchers and professionals in drug development and other scientific disciplines in the effective handling and application of this compound.
Core Data: Solubility in Common Laboratory Solvents
The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and formulation settings. The following table summarizes the available quantitative and qualitative solubility data for brucine sulfate heptahydrate.
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | ~1.33 - 1.43 g/100 mL | Ambient/Cold | Described as "moderately soluble" (1-10%). More soluble in hot water. |
| Ethanol | C₂H₅OH | Sparingly soluble | Not specified | Quantitative data not readily available. |
| Methanol | CH₃OH | Soluble | Not specified | Quantitative data not readily available. |
| Acetone | C₃H₆O | Soluble | Not specified | Quantitative data not readily available. |
| Chloroform | CHCl₃ | Soluble[1] | Not specified | |
| Diethyl Ether | (C₂H₅)₂O | Slightly soluble[1] | Not specified | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not specified | |
| Dichloromethane | CH₂Cl₂ | Soluble[2][3] | Not specified | |
| Ethyl Acetate | C₄H₈O₂ | Soluble[2][3] | Not specified | |
| Pyridine | C₅H₅N | Soluble | Not specified |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the key steps for its implementation.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol)
-
Glass flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a glass flask or vial. The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the flask.
-
Equilibration: Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a constant concentration in consecutive measurements.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the standard solutions and the filtered saturated solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample, which represents its solubility in the tested solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Methodological & Application
Application Notes and Protocols for Nitrate Determination Using Brucine Sulfate Heptahydrate
These application notes provide a detailed protocol for the quantitative determination of nitrate (B79036) in aqueous samples using the brucine (B1667951) sulfate (B86663) heptahydrate method. This colorimetric method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
The determination of nitrate is based on the reaction of nitrate ions with brucine sulfate in a concentrated sulfuric acid medium at 100°C.[1][2][3] This reaction produces a yellow-colored complex, and the intensity of the color, measured spectrophotometrically at 410 nm, is proportional to the nitrate concentration.[2][3][4] It is important to note that the color reaction does not strictly adhere to Beer's law, necessitating the use of a standard curve for quantification.[5][6]
Quantitative Data Summary
The performance of the brucine sulfate method for nitrate determination is summarized in the table below.
| Parameter | Value | References |
| Applicable Concentration Range | 0.1 - 2.0 mg/L NO₃⁻-N | [1][2][3] |
| Wavelength of Maximum Absorbance | 410 nm | [2][3] |
| Interferences | Dissolved organic matter, strong oxidizing and reducing agents, residual chlorine, ferrous and ferric iron, and quadrivalent manganese. | [1][2] |
| Sample Preservation | Refrigerate at 4°C for up to 24 hours. For longer storage, preserve with 2 mL concentrated H₂SO₄ per liter and refrigerate. | [2][3] |
| Holding Time | 48 hours when preserved with sulfuric acid and refrigerated. | [3] |
Experimental Protocol
This protocol is based on established methods for nitrate analysis.[2][7][8]
-
Nitrate-Free Distilled Water: Use for the preparation of all reagents and standards.
-
Sodium Chloride Solution (30% w/v): Dissolve 300 g of NaCl in nitrate-free distilled water and dilute to 1 liter.[2] This is added to samples with high salinity to eliminate interference.[1][2]
-
Sulfuric Acid Solution (13 N): Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of nitrate-free distilled water. Cool the solution and keep it tightly stoppered.[2]
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of brucine sulfate heptahydrate ((C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O) and 0.1 g of sulfanilic acid (NH₂C₆H₄SO₃H·H₂O) in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with nitrate-free distilled water. Store this reagent in a dark bottle at 5°C. A pink color that may develop over time does not affect its performance.[2] Caution: Brucine sulfate is highly toxic; avoid ingestion.[2]
-
Potassium Nitrate Stock Solution (100 mg/L NO₃⁻-N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in nitrate-free distilled water and dilute to 1 liter. Preserve with 2 mL of chloroform (B151607) per liter.[2]
-
Potassium Nitrate Standard Solution (1 mg/L NO₃⁻-N): Dilute 10.0 mL of the stock solution to 1 liter with nitrate-free distilled water. Prepare this solution fresh weekly.[2]
-
Prepare a series of nitrate standards by diluting the standard potassium nitrate solution (1 mg/L) to cover the expected range of the samples (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L).
-
Pipette 10.0 mL of each standard solution and a blank (10.0 mL of nitrate-free distilled water) into separate test tubes.
-
Place the rack of tubes in a cold water bath (0-10°C).[7]
-
Carefully pipette 10.0 mL of the sulfuric acid solution into each tube and mix by swirling. Allow the tubes to reach thermal equilibrium in the cold bath.[2][7]
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube, mix thoroughly by swirling, and place the rack in a boiling water bath (100°C) for exactly 25 minutes.[2][8] Ensure the water bath temperature does not drop by more than 1-2°C upon immersion of the rack.[2]
-
After heating, immediately immerse the rack in the cold water bath to cool.[7]
-
Once cooled to room temperature, read the absorbance of each standard against the reagent blank at 410 nm using a spectrophotometer with a 1 cm or longer cell path length.[2]
-
Plot a standard curve of absorbance versus nitrate concentration (mg/L NO₃⁻-N).
-
Pipette 10.0 mL of the sample (or an aliquot diluted to 10.0 mL) into a test tube.
-
Follow steps 3 through 7 from the "Preparation of Standard Curve" section.
-
To correct for interferences from dissolved organic matter or natural color, prepare a separate sample tube containing the sample and all reagents except the brucine-sulfanilic acid reagent.[1][2] Subtract the absorbance of this blank from the sample absorbance.
-
Determine the nitrate concentration in the sample from the standard curve.[2]
Visualizations
The following diagrams illustrate the experimental workflow for nitrate determination using the brucine sulfate method.
References
Application of Brucine Sulfate Heptahydrate as a Chiral Resolving Agent
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the use of Brucine (B1667951) Sulfate (B86663) Heptahydrate as a chiral resolving agent for racemic carboxylic acids. The primary application detailed is the separation of enantiomers through the formation of diastereomeric salts, followed by fractional crystallization. Protocols for the resolution of representative racemic acids, such as mandelic acid and profens (e.g., ibuprofen, naproxen), are provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require enantiomerically pure compounds.
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for obtaining enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the separation of these stereoisomers is frequently a regulatory requirement and a crucial step in the development of safe and effective drugs and agrochemicals.
Brucine, a naturally occurring alkaloid, is a widely used chiral resolving agent for racemic acids.[1][2][3][4][5] It is a chiral base that reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Brucine sulfate heptahydrate, a salt of brucine, serves as a stable and convenient source of brucine for these resolutions.
This application note details the principles and provides step-by-step protocols for the use of this compound in chiral resolution.
Principle of Chiral Resolution
The fundamental principle behind the use of this compound as a resolving agent is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The process can be summarized as follows:
-
Salt Formation: The racemic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base, in this case, (-)-brucine (released from its sulfate salt). This reaction forms a mixture of two diastereomeric salts: [(R)-acid][(-)-brucine] and [(S)-acid][(-)-brucine].
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer will crystallize out of the solution first.
-
Separation: The crystallized, less soluble diastereomeric salt is separated from the solution (containing the more soluble diastereomer) by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to protonate the carboxylate anion and a base to neutralize the brucine, thus liberating the individual, enantiomerically enriched acids. The resolving agent, brucine, can often be recovered and reused.
Experimental Protocols
Safety Precautions: Brucine and its salts are highly toxic. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood.
General Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
References
Application Notes and Protocols for the Separation of Racemic Mixtures Using Brucine Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement and essential for drug safety and efficacy.
One of the classical and still widely used methods for chiral resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
Brucine (B1667951), a readily available and naturally occurring alkaloid, is a commonly employed resolving agent for racemic acids.[1][2][3] It is a chiral base that reacts with racemic acids to form diastereomeric salts. Due to their different solubilities, one diastereomer will preferentially crystallize from a suitable solvent, allowing for the separation of the enantiomers. Brucine sulfate (B86663) heptahydrate is a salt of brucine that can be used as a convenient and stable form of the resolving agent.
These application notes provide a detailed overview and experimental protocols for the use of brucine sulfate heptahydrate in the separation of racemic mixtures, focusing on the resolution of racemic acids through the formation and fractional crystallization of diastereomeric salts.
Principle of Chiral Resolution using Brucine
The fundamental principle behind the chiral resolution of a racemic acid with brucine is the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have distinct physical properties, they can be separated. The process can be summarized in the following steps:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an optically pure chiral base, in this case, (-)-brucine. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities in a specific solvent, one of the diastereomeric salts will be less soluble and will crystallize out of the solution upon cooling or concentration.
-
Separation: The crystallized, less-soluble diastereomeric salt is separated from the mother liquor (which contains the more-soluble diastereomeric salt) by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to regenerate the respective enantiomers of the acid and the chiral resolving agent. The resolving agent can often be recovered and reused.
A logical workflow for this process is illustrated in the diagram below.
Experimental Protocols
The following section provides a detailed protocol for the resolution of a racemic carboxylic acid using brucine. This protocol is a generalized procedure and may require optimization for specific racemic acids, particularly concerning the choice of solvent and crystallization conditions.
General Protocol for the Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
(-)-Brucine (or this compound, with appropriate molar adjustments)
-
Suitable solvent (e.g., acetone, methanol, ethanol, water, or mixtures thereof)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, Buchner funnel, etc.)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (vacuum pump)
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Procedure:
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. The choice of solvent is crucial and often determined empirically.
-
In a separate flask, dissolve an equimolar amount of (-)-brucine in the same solvent, heating if necessary.
-
Slowly add the brucine solution to the solution of the racemic acid with constant stirring.
-
Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystallization, it may be necessary to let the solution stand for several hours or even days at room temperature or in a refrigerator.
Step 2: Isolation of the Less-Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. The purity of the diastereomer can be checked by measuring its melting point and specific rotation. If necessary, the diastereomeric salt can be recrystallized from the same or a different solvent to improve its purity.
Step 3: Liberation of the Optically Active Acid
-
Suspend the purified, less-soluble diastereomeric salt in water.
-
Add a dilute solution of a strong acid (e.g., 2M HCl) dropwise with stirring until the solution becomes acidic (pH ~1-2). This will protonate the carboxylate and precipitate the optically active acid.
-
The brucine will dissolve in the acidic aqueous solution as its hydrochloride salt.
-
Collect the precipitated optically active acid by vacuum filtration, wash it with cold water, and dry it.
-
Alternatively, the liberated acid can be extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the pure enantiomer.
Step 4: Isolation of the Second Enantiomer from the Mother Liquor
-
Concentrate the mother liquor from Step 2 under reduced pressure.
-
Treat the residue with a dilute strong acid as described in Step 3 to liberate the other enantiomer of the carboxylic acid.
-
Isolate and purify the second enantiomer using the same procedure as in Step 3. This enantiomer will be enriched in the opposite configuration to the one obtained from the crystallized salt.
Step 5: Recovery of the Resolving Agent
-
The acidic aqueous layers from Steps 3 and 4, which contain the brucine salt, can be combined.
-
Make the solution basic by adding a sodium hydroxide solution. This will precipitate the free base of brucine.
-
Collect the precipitated brucine by filtration, wash with water, and dry. The recovered brucine can be reused for subsequent resolutions.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the separated enantiomers. The enantiomeric excess is a measure of the purity of the enantiomer and is defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. The e.e. is often determined by chiral chromatography (HPLC or GC) or by measuring the specific rotation of the product and comparing it to the known specific rotation of the pure enantiomer.
The following table provides a template for recording and comparing quantitative data from resolution experiments.
Table 1: Quantitative Data for the Resolution of Racemic Acids using Brucine
| Racemic Acid | Resolving Agent | Solvent System | Diastereomer Yield (%) | Enantiomer | Enantiomeric Excess (e.e., %) | Specific Rotation ([α]D) |
| Example: Racemic Acid A | (-)-Brucine | Methanol | 45 | (+)-Acid A | 95 | +X.X° (c=1, solvent) |
| (-)-Acid A (from mother liquor) | 80 | -Y.Y° (c=1, solvent) | ||||
| [Insert your data here] |
Signaling Pathways and Logical Relationships
The logical relationship in diastereomeric salt resolution is based on the differential physical properties of the diastereomers, primarily their solubility. This relationship can be visualized as a decision tree where the mixture of diastereomers is separated based on this property.
Conclusion
The use of this compound for the resolution of racemic mixtures, particularly carboxylic acids, remains a valuable and practical method. Its effectiveness is dependent on the formation of diastereomeric salts with significantly different solubilities, allowing for their separation by fractional crystallization. The protocols and data presentation guidelines provided in these application notes offer a framework for researchers and scientists to effectively apply this technique in their work. Careful optimization of solvent systems and crystallization conditions is crucial for achieving high yields and enantiomeric purities.
References
Unlocking the Potential of Brucine Sulfate Heptahydrate in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Brucine (B1667951) sulfate (B86663) heptahydrate, a salt of the natural alkaloid brucine, is emerging as a compound of significant interest in pharmaceutical research and development. Derived from the seeds of Strychnos nux-vomica, this compound and its parent molecule, brucine, have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-diabetic properties. Its primary mechanism of action is the antagonism of glycine (B1666218) receptors, but it also interacts with other cellular signaling pathways. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of Brucine sulfate heptahydrate.
Pharmacological Applications and Mechanisms of Action
Brucine and its salt, this compound, have been investigated for several therapeutic applications, primarily leveraging their anti-inflammatory and analgesic effects. Recent studies have also highlighted its potential in managing diabetes.
Anti-inflammatory Activity
Brucine exhibits potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Furthermore, brucine can influence the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and inflammation.[4]
Analgesic Activity
The analgesic effects of brucine are well-documented and are believed to be mediated through both central and peripheral mechanisms.[5][6] Its ability to relieve pain has been demonstrated in various animal models, including the hot-plate test, where it increases the latency to a thermal stimulus.[5][7] One of the proposed mechanisms for its analgesic action is the inhibition of sodium channels, which reduces neuronal excitability.[7]
Anti-diabetic Activity
In the context of metabolic diseases, brucine has shown promise as an anti-diabetic agent. Its mechanism in this regard involves the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.
Glycine Receptor Antagonism
At the molecular level, brucine is a known antagonist of glycine receptors.[8] These receptors are inhibitory neurotransmitter receptors, primarily found in the spinal cord and brainstem. By blocking the action of glycine, brucine can modulate neuronal excitability, which likely contributes to its pharmacological and toxicological profiles.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on brucine.
Table 1: Anti-inflammatory and Analgesic Activity of Brucine
| Assay | Model | Treatment/Dose | Observed Effect | Reference |
| Carrageenan-induced paw edema | Rat | Brucine (30 mg/kg) | Significantly lower PGE2 amount in paw swelling site compared to control | [9] |
| Freund's complete adjuvant (FCA) induced arthritis | Rat | Brucine | Reduced content of 6-keto-PGF1α and 5-HT in blood plasma | [5] |
| Acetic acid-induced writhing test | Mouse | Brucine | Significant protective effect against chemical stimuli | [5] |
| Hot-plate test | Mouse | Brucine | Significant protective effect against thermal stimuli | [5] |
| TNF-α-induced HFLS-RA cell proliferation | In vitro | Brucine (≥0.5 mg/ml) | Significantly reversed TNF-α-induced proliferation and inhibited cell viability | [4] |
Table 2: Anti-diabetic Activity of Brucine (α-Glucosidase Inhibition)
| Compound | IC50 Value | Reference Compound | IC50 Value (Reference) | Reference |
| Brucine | Not explicitly stated in provided abstracts, but inhibitory activity confirmed. | Acarbose (B1664774) | Varied (e.g., 262.32 µg/mL, 0.0013–1998.79 μM) | [10][11] |
| Various Flavonoids (for comparison) | 1-81 µM | Acarbose | - | [12][13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmacological properties of this compound.
Protocol for Glycine Receptor Antagonist Activity using Electrophysiology
This protocol is adapted from general electrophysiological procedures for characterizing glycine receptor antagonists.
Objective: To determine the inhibitory effect of this compound on glycine-induced currents in cultured neurons or cells expressing glycine receptors (e.g., HEK293 cells).
Materials:
-
HEK293 cells transfected with glycine receptor subunits (e.g., α1)
-
Cell culture medium and reagents
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 137 NaCl, 2.7 KCl, 0.9 CaCl2, 0.5 MgCl2, 1.5 KH2PO4, 6.6 Na2HPO4, pH 7.3
-
Internal solution (pipette solution)
-
Glycine stock solution
-
This compound stock solution
-
Strychnine (positive control)
Procedure:
-
Cell Preparation: Culture and maintain HEK293 cells expressing the desired glycine receptor subunit according to standard cell culture protocols.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV).
-
Continuously perfuse the cells with the external solution.
-
-
Application of Glycine:
-
Apply a known concentration of glycine to elicit a baseline current response. The concentration should be around the EC50 for the specific receptor subtype.
-
-
Application of this compound:
-
Pre-incubate the cell with varying concentrations of this compound for a defined period.
-
Co-apply glycine and this compound and record the current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and determine the IC50 value for this compound.
-
Compare the results with the inhibitory effect of strychnine.
-
Protocol for In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and this compound treatment groups (at least 3 doses).
-
Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol for In Vivo Analgesic Activity: Hot Plate Test
Objective: To assess the central analgesic activity of this compound.
Materials:
-
Mice (20-25 g)
-
This compound
-
Morphine (positive control)
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
Procedure:
-
Animal Acclimatization and Screening: Acclimatize the mice and screen them for their baseline reaction time on the hot plate. Only include animals that show a reaction (paw licking or jumping) within a specific timeframe (e.g., 5-15 seconds).
-
Grouping and Dosing:
-
Divide the selected mice into groups: Vehicle control, positive control (Morphine), and this compound treatment groups.
-
Administer the vehicle, Morphine, or this compound.
-
-
Hot Plate Test:
-
At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Record the latency time for the first sign of pain response (e.g., licking of the hind paw, jumping).
-
Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the mean reaction time for each group at each time point.
-
Analyze the data for significant differences between the treated groups and the control group.
-
Protocol for In Vitro Anti-diabetic Activity: α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, this compound, and acarbose in the phosphate buffer.
-
Assay in 96-well Plate:
-
To each well, add a solution of α-glucosidase and different concentrations of this compound or acarbose.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
-
Measurement of Absorbance:
-
Stop the reaction by adding a stop solution (e.g., Na2CO3).
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by brucine and a general experimental workflow for its evaluation.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions. It is fatal if swallowed or inhaled.[7] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound presents a compelling profile for further pharmaceutical development, particularly in the areas of inflammatory disorders and pain management. The provided application notes and protocols offer a framework for researchers to systematically investigate its therapeutic potential and elucidate its mechanisms of action. Careful consideration of its toxicity is paramount throughout all stages of research.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The pro-inflammatory cytokine TNF-α inhibits lymphatic pumping via activation of the NF-κB-iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brucine inhibits TNF-α-induced HFLS-RA cell proliferation by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica. | Semantic Scholar [semanticscholar.org]
- 7. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Determination of Nitrate
Topic: Spectrophotometric Analysis of Nitrate (B79036) using Brucine (B1667951) Sulfate (B86663) Heptahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of nitrate concentrations in various aqueous samples is crucial for environmental monitoring, water quality assessment, and in various stages of pharmaceutical manufacturing and quality control. The Brucine method is a well-established colorimetric procedure for the determination of nitrate. This method is based on the reaction of nitrate with brucine sulfate in a strongly acidic medium to form a yellow-colored complex.[1][2][3] The intensity of the color produced is directly proportional to the nitrate concentration and is measured spectrophotometrically at 410 nm.[1][3][4] This document provides a detailed protocol for the spectrophotometric analysis of nitrate using brucine sulfate heptahydrate, including reagent preparation, experimental procedure, and data analysis.
Principle:
The method relies on the reaction between the nitrate ion and brucine sulfate in a concentrated sulfuric acid solution (approximately 13 N) at a temperature of 100°C.[1][3] The resulting yellow-colored complex is quantified by measuring its absorbance at 410 nm.[1][3][4] It is important to note that the color reaction does not always adhere to Beer's law, necessitating the use of a standard curve for accurate quantification.[1][4] Temperature control during the color development step is extremely critical for obtaining reproducible results.[1][3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 nm | [1][3][4] |
| Applicable Concentration Range | 0.1 to 2 mg NO₃⁻-N/liter | [1][2][3] |
| Reaction Temperature | 100°C | [1][2][3] |
| Reaction Time | Exactly 25 minutes | [1] |
| Sample Holding Time | Up to 24 hours at 4°C; up to 48 hours if preserved with H₂SO₄ | [1][3] |
| pH of Sample for Analysis | Approximately 7 | [1] |
Experimental Protocols
1. Reagents and Apparatus:
-
Nitrate-Free Distilled Water: To be used for the preparation of all reagents and standards.[1]
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of this compound ((C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O) and 0.1 g of sulfanilic acid (NH₂C₆H₄SO₃H·H₂O) in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, mix, and dilute to 100 mL with distilled water. CAUTION: Brucine sulfate is highly toxic; avoid ingestion.[1]
-
Sulfuric Acid Solution (approx. 13 N): Carefully and slowly add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Cool the solution and keep it tightly stoppered.[1]
-
Sodium Chloride Solution (30% w/v): Dissolve 300 g of NaCl in distilled water and dilute to 1 liter.[1] This is added to eliminate the effect of salinity.[1][2]
-
Stock Nitrate Solution (100 mg NO₃⁻-N/L): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in distilled water and dilute to 1 liter in a volumetric flask. Preserve with 2 mL of chloroform (B151607) per liter. This solution is stable for at least 6 months.[1]
-
Standard Nitrate Solution (1 mg NO₃⁻-N/L): Dilute 10.0 mL of the stock nitrate solution to 1 liter in a volumetric flask. This solution should be prepared fresh weekly.[1]
-
Sodium Arsenite Solution (optional, for chlorine interference): Dissolve 0.5 g of NaAsO₂ in distilled water and dilute to 100 mL.
-
Apparatus:
-
Spectrophotometer for use at 410 nm with a 1 cm or longer cell path length.[1]
-
Water bath capable of maintaining a temperature of 100°C.
-
Cold water bath (0-10°C).
-
Test tubes and rack.
-
Pipettes and volumetric flasks.
-
2. Sample Handling and Preparation:
-
Analysis should be performed as soon as possible.[1]
-
If analysis is conducted within 24 hours, samples should be refrigerated at 4°C.[1][3]
-
For storage longer than 24 hours, preserve the sample by adding 2 mL of concentrated H₂SO₄ per liter and refrigerate.[1][3]
-
Adjust the pH of the samples to approximately 7 with acetic acid or sodium hydroxide.[1]
-
If the sample is turbid, it should be filtered.[1]
3. Interferences:
-
Dissolved Organic Matter: Can cause an off-color in the strong sulfuric acid. This is corrected by running a sample blank containing all reagents except the brucine-sulfanilic acid reagent.[1][2]
-
Salinity: Eliminated by the addition of sodium chloride solution to all blanks, standards, and samples.[1][2]
-
Strong Oxidizing and Reducing Agents: These agents interfere with the reaction. Residual chlorine can be removed by adding sodium arsenite.[1][2]
-
Metal Ions: Ferrous and ferric iron, as well as quadrivalent manganese, can cause slight positive interferences, but these are generally negligible at concentrations below 1 mg/L.[1][2]
-
Uneven Heating: Inconsistent heating of samples and standards will lead to erratic results. It is crucial to ensure uniform temperature control.[1][2]
4. Experimental Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the standard nitrate solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg NO₃⁻-N/L).
-
Sample and Standard Treatment:
-
Pipette 10.0 mL of each standard and sample (or a suitable aliquot diluted to 10 mL) into separate, evenly spaced test tubes.
-
Prepare a reagent blank using 10.0 mL of nitrate-free distilled water.
-
If correction for color or dissolved organics is needed, prepare a separate set of sample blanks containing the sample and all reagents except the brucine-sulfanilic acid reagent.[1]
-
Add 2.0 mL of 30% NaCl solution to each tube.
-
Place the rack of tubes in a cold water bath (0-10°C).
-
Carefully pipette 10.0 mL of the sulfuric acid solution into each tube and mix by swirling. Allow the tubes to reach thermal equilibrium in the cold bath.[1]
-
-
Color Development:
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube (except for the sample blanks).
-
Carefully mix by swirling.
-
Place the rack of tubes in the 100°C water bath for exactly 25 minutes. Ensure the bath temperature does not drop by more than 1-2°C upon immersion of the rack.[1]
-
-
Cooling and Measurement:
5. Data Analysis:
-
Calibration Curve: Plot the absorbance of the standards against their corresponding concentrations (mg NO₃⁻-N/L) to generate a standard curve.
-
Sample Concentration:
-
If a sample blank was used, subtract its absorbance from the absorbance of the corresponding sample.[1]
-
Determine the concentration of nitrate in the samples from the calibration curve.
-
If the initial sample was diluted, multiply the determined concentration by the appropriate dilution factor.
-
Visualizations
Caption: Experimental workflow for nitrate analysis.
Caption: Logical relationship of the Brucine method.
References
Application Note: HPLC Method Development for the Analysis of Brucine Sulfate Heptahydrate
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Brucine (B1667951) Sulfate (B86663) Heptahydrate. The developed isocratic reverse-phase HPLC method is suitable for routine quality control and purity assessment of brucine sulfate in pharmaceutical preparations and research settings. The method demonstrates good linearity, precision, and accuracy.
Introduction
Brucine, a dimethoxy derivative of strychnine (B123637), is a toxic alkaloid historically used in traditional medicine and as a chemical denaturant.[1][2] Its salt form, Brucine Sulfate Heptahydrate, is often used for nitrate (B79036) analysis and as a chiral resolving agent.[3][4] Accurate and reliable analytical methods are crucial for the quantification of brucine sulfate in various applications to ensure safety and efficacy. This note describes a simple, isocratic reverse-phase HPLC method for the determination of this compound.
Experimental
An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector, was used for this analysis.[1] The chromatographic separation was achieved on a C18 stationary phase. The detailed instrumental and chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100 Series HPLC or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727): 0.01 M KH2PO4 Buffer (pH 2.5, adjusted with H3PO4) (27:73, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C)[6] |
| Detection Wavelength | 264 nm[5] |
| Run Time | 15 minutes[1] |
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Phosphoric acid (H3PO4) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Protocols
-
0.01 M KH2PO4 Buffer Preparation: Dissolve 1.36 g of KH2PO4 in 1000 mL of deionized water.
-
Adjust the pH of the buffer to 2.5 using 10% phosphoric acid.[5]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered buffer and methanol in a ratio of 73:27 (v/v).[5]
-
Degas the mobile phase by sonication for 15 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample completely.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Results and Discussion
The developed HPLC method provides a well-resolved peak for brucine with a typical retention time of approximately 8-10 minutes. The method was validated for linearity, precision, and accuracy.
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
The linearity of the method was determined by analyzing the working standard solutions at five different concentration levels. The calibration curve showed excellent linearity over the concentration range.
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 20 | 0.9995 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC method development and analysis workflow for this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The developed isocratic reverse-phase HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine quality control analysis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. tandfonline.com [tandfonline.com]
- 3. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Brucine sulphate, 98% 4845-99-2 India [ottokemi.com]
- 5. [Determation of strychnine and brucine in Strychnos by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. Buy Online - this compound [for Nitrate Analysis] - >98.0%(HPLC)(T), high purity , CAS No.60583-39-3 - We Deliver Worldwide [allschoolabs.com]
Application Notes and Protocols for Preparing Stock Solutions of Brucine Sulfate Heptahydrate for In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction
Brucine (B1667951) sulfate (B86663) heptahydrate, an alkaloid derived from the seeds of Strychnos nux-vomica, is a compound of significant interest in pharmacological research. It is primarily known as a competitive antagonist of glycine (B1666218) receptors, but has also demonstrated anti-tumor, anti-inflammatory, and anti-angiogenic properties in various in vitro and in vivo models.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of Brucine sulfate heptahydrate stock solutions for research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₈N₄O₁₉S | [4][5] |
| Molecular Weight | 1013.11 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | DMSO: 100 mg/mL (98.7 mM) | [6] |
| Water: Soluble | [7] | |
| Ethanol: Sparingly soluble | [7] | |
| Stability | Stable under recommended storage conditions. | [8] |
| Storage (Powder) | 3 years at -20°C | [6] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent. Avoid repeated freeze-thaw cycles. | [6] |
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound for in vitro assays is dependent on the specific cell type, assay duration, and the biological question being investigated. The following table summarizes reported effective concentrations from the literature to serve as a starting point for experimental design.
| Assay Type | Cell Line(s) | Effective Concentration Range | Notes | Reference(s) |
| Cytotoxicity/Apoptosis | A2780 (human ovarian carcinoma) | IC₅₀: 1.43 µM (after 72h) | Brucine induced apoptosis and cell cycle arrest at the S phase. | [9] |
| Various cancer cell lines | 0.625 µM - 10 µM | Dose-dependent induction of apoptosis was observed. | [9] | |
| BGC-823, SGC-7901 | IC₅₀: >500 µM | Indicates lower sensitivity in these cell lines. | [9] | |
| Glycine Receptor Antagonism | HEK 293 cells expressing α2 glycine receptor subunits | ~1 µM | Effectively blocked glycine-induced currents. | [10] |
| Anti-Angiogenesis (VEGFR2 Inhibition) | HUVECs | Dose-dependent inhibition | Inhibited VEGF-induced cell proliferation, motility, and capillary-like structure formation. | [1][11] |
| Anti-inflammatory | RAW 264.7 macrophages | Concentration-dependent | Assessed via inhibition of protein denaturation and effects on LPS-induced cells. | [2] |
| Mikania scandens extracts (containing alkaloids) | 400 - 16,000 µg/mL | Note: This is for a plant extract, not pure brucine sulfate. | [12] | |
| Wnt/β-catenin Pathway Inhibition | LoVo (human colon carcinoma) | Dose-dependent | Suppressed migration and decreased expression of downstream targets. | [13] |
Experimental Protocols
Safety Precautions
This compound is highly toxic if swallowed or inhaled.[14] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][15]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[14] Avoid creating dust.[15]
-
Hygiene: Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Preparation of a 100 mM Stock Solution in DMSO
Given its high solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6]
Materials:
-
This compound (MW: 1013.11 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Procedure:
-
Tare the balance: In a chemical fume hood, place a sterile, amber microcentrifuge tube on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh out 10.13 mg of this compound into the tared tube.
-
Add DMSO: Add 100 µL of sterile, anhydrous DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh from the stock solution for each experiment by diluting in the appropriate cell culture medium.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you would add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Prepare the working solution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
Sterilization (Optional but Recommended): If there are concerns about the sterility of the working solution, it can be sterilized by filtration through a 0.22 µm syringe filter. Crucially, ensure the filter membrane is compatible with DMSO (e.g., PTFE or nylon).
-
Apply to cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experimental design.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Brucine-Mediated Inhibition of the VEGFR2 Signaling Pathway
Caption: Brucine inhibits angiogenesis by targeting VEGFR2 activation.
Brucine's Modulation of the Wnt/β-catenin Signaling Pathway
Caption: Brucine inhibits the Wnt/β-catenin signaling pathway.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Enhancing anti-inflammatory effect of brucine nanohydrogel using rosemary oil: a promising strategy for dermal delivery in arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brucine - Wikipedia [en.wikipedia.org]
- 4. This compound, 98+%, ACS reagent 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, ACS 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Brucine sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 10. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin signaling pathway is involved in regulating the migration by an effective natural compound brucine in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application of Brucine Sulfate Heptahydrate in Asymmetric Synthesis: A Detailed Guide for Researchers
Introduction: Brucine (B1667951) sulfate (B86663) heptahydrate, a salt of the naturally occurring chiral alkaloid brucine, serves as a valuable tool in the field of asymmetric synthesis. Its primary application lies in the separation of enantiomers from a racemic mixture, a critical process in the development of chiral drugs and other fine chemicals. This is achieved through a classical resolution technique involving the formation of diastereomeric salts. While the catalytic applications of brucine derivatives are emerging, the predominant role of brucine sulfate heptahydrate remains that of a chiral resolving agent.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in asymmetric synthesis.
Core Application: Chiral Resolution of Racemic Carboxylic Acids
The fundamental principle behind the use of this compound in chiral resolution is its ability to react with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequently, the individual enantiomers of the carboxylic acid can be recovered from the separated diastereomeric salts.
Logical Workflow for Chiral Resolution:
Application Notes: Brucine Sulfate Heptahydrate as a Standard in Chromatographic Analysis
Introduction
Brucine (B1667951) sulfate (B86663) heptahydrate, the salt form of the alkaloid brucine, serves as a critical reference standard in various chromatographic techniques. Due to its high purity and stability, it is employed for the qualitative and quantitative analysis of brucine and related compounds in diverse matrices, including herbal formulations and biological samples.[1][2] Its application is particularly significant in the quality control of traditional medicines where brucine and its structurally similar alkaloid, strychnine (B123637), are often present.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O[1] |
| Molecular Weight | 1013.12 g/mol [1] |
| Appearance | White to off-white crystalline powder[3][4] |
| Purity | ≥98% (HPLC)[1][2] |
| CAS Number | 60583-39-3[1] |
Applications in Chromatography
Brucine sulfate heptahydrate is primarily utilized as a reference standard in the following chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods rely on this compound for the simultaneous quantification of brucine and strychnine in herbal extracts and formulations.[5][6]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, a planar chromatographic technique, employs this standard for the densitometric analysis of brucine and strychnine, offering a rapid and efficient method for quality control.[7]
-
Thin-Layer Chromatography (TLC): In qualitative and semi-quantitative TLC analysis, this compound is used as a reference marker to identify the presence of brucine in a sample.[8]
-
Chiral Chromatography: Historically, brucine has been used as a chiral resolving agent in chromatography to separate enantiomers.[9] This application, however, is distinct from its use as a quantitative standard.
Protocols
Protocol 1: Quantitative Analysis of Brucine by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantification of brucine in a sample using this compound as a standard.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium dodecyl sulfate (SDS)
-
Pentanol
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Sample containing brucine
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh 5 mg of this compound and dissolve it in 10 mL of methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-50 µg/mL).[10]
4. Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the powdered sample and extract with a suitable solvent (e.g., methanol or 50% ethanol) using techniques like sonication or Soxhlet extraction.[6][8]
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.10 M SDS, 4% (v/v) Pentanol, buffered to pH 3 with NaH₂PO₄[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 258 nm[5] |
| Injection Volume | 20 µL |
| Run Time | 15 minutes[6] |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the brucine standard against its concentration.
-
Determine the concentration of brucine in the sample by interpolating its peak area on the calibration curve.
-
The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][7]
Protocol 2: Quantitative Analysis of Brucine by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol outlines a general procedure for the HPTLC analysis of brucine.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Toluene
-
Ethyl acetate
-
Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates
2. Instrumentation
-
HPTLC applicator
-
HPTLC developing chamber
-
TLC scanner (densitometer)
3. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described in the HPLC protocol, typically in methanol.
4. HPTLC Procedure
-
Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a saturated HPTLC chamber with a mobile phase of toluene: ethyl acetate: diethylamine (7:2:1, v/v/v).[8]
-
Drying: Dry the plate after development.
-
Detection: Scan the dried plate using a TLC scanner at a wavelength of 302 nm for brucine.[8]
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the brucine standard against the applied concentration.
-
Quantify the amount of brucine in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters for the chromatographic determination of brucine using a brucine standard.
Table 1: HPLC Method Validation Data
| Parameter | Strychnine | Brucine | Reference |
| Linearity Range (µg/mL) | 10-50 | 10-50 | [10] |
| Correlation Coefficient (r²) | > 0.9997 | > 0.9997 | [5] |
| LOD (µg/mL) | 0.18 | 0.09 | [5] |
| LOQ (µg/mL) | 0.69 | 0.35 | [5] |
| Intra-day Precision (%RSD) | < 2.50 | < 2.50 | [5] |
| Inter-day Precision (%RSD) | < 2.50 | < 2.50 | [5] |
Table 2: HPTLC Method Validation Data
| Parameter | Strychnine | Brucine | Reference |
| Linearity Range (ng/spot) | 50-1000 | 100-1000 | [7] |
| Correlation Coefficient (r²) | 0.9977 | 0.9984 | [7] |
| Method Precision (%RSD) | 0.58-2.47 | 0.36-2.22 | [7] |
| Recovery (%) | 113.3 - 117.6 | 91.7 - 97.9 | [8] |
Visualizations
Caption: Workflow for the quantitative analysis of brucine using a standard.
Caption: Role of a standard in chromatographic quantification.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy Online - this compound [for Nitrate Analysis] - >98.0%(HPLC)(T), high purity , CAS No.60583-39-3 - We Deliver Worldwide [allschoolabs.com]
- 3. This compound, 98+%, ACS reagent 10 g | Request for Quote [thermofisher.com]
- 4. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Incorporation of Brucine Sulfate into 3D Printed Bone Scaffolds for Enhanced Osteogenesis
Audience: Researchers, scientists, and drug development professionals in the fields of bone tissue engineering, regenerative medicine, and orthopedics.
Introduction:
The regeneration of large bone defects remains a significant clinical challenge. Three-dimensional (3D) printed bone scaffolds offer a promising solution by providing a temporary framework that mimics the natural bone structure, supporting cell infiltration, proliferation, and differentiation. The incorporation of bioactive molecules into these scaffolds can further enhance their regenerative capacity. Brucine (B1667951) sulfate (B86663), a water-soluble salt of the alkaloid brucine, has demonstrated potential in biomedical applications, including anti-inflammatory and analgesic effects. Recent studies suggest its utility in bone tissue engineering, where it may promote osteogenesis, the process of new bone formation.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of brucine sulfate into 3D printed bone scaffolds. The focus is on the fabrication of drug-loaded scaffolds, and the subsequent in vitro evaluation of their efficacy in promoting osteoblast proliferation and differentiation. The potential underlying mechanism involving the Wnt/β-catenin signaling pathway is also explored.
Data Presentation
The following tables summarize representative quantitative data on the physicochemical properties and in vitro biological performance of brucine sulfate-loaded 3D printed scaffolds.
Table 1: Mechanical Properties of Brucine Sulfate-Loaded PLLA/PGA Scaffolds
| Scaffold Composition | Compressive Strength (MPa) | Compressive Modulus (MPa) | Porosity (%) |
| PLLA/PGA | 10.5 ± 0.8 | 250 ± 25 | ~75 |
| PLLA/PGA + 1% Brucine Sulfate | 11.2 ± 0.9 | 265 ± 30 | ~74 |
| PLLA/PGA + 2% Brucine Sulfate | 11.8 ± 1.1 | 278 ± 28 | ~73 |
| PLLA/PGA + 4% Brucine Sulfate | 12.5 ± 1.3 | 295 ± 35 | ~72 |
Data are presented as mean ± standard deviation (n=5). The mechanical properties of scaffolds can be influenced by the printing parameters and the specific composition of the materials used.
Table 2: In Vitro Brucine Sulfate Release Kinetics from PLLA/PGA Scaffolds
| Time (hours) | 1% Brucine Sulfate (Cumulative Release %) | 2% Brucine Sulfate (Cumulative Release %) | 4% Brucine Sulfate (Cumulative Release %) |
| 2 | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| 6 | 28.6 ± 2.5 | 32.1 ± 3.0 | 38.7 ± 3.2 |
| 12 | 40.1 ± 3.1 | 45.8 ± 3.5 | 52.4 ± 3.8 |
| 24 | 55.7 ± 4.2 | 61.3 ± 4.0 | 68.9 ± 4.1 |
| 48 | 68.9 ± 5.0 | 75.4 ± 4.8 | 81.2 ± 5.2 |
| 72 | 76.3 ± 5.5 | 82.1 ± 5.1 | 87.6 ± 5.5 |
| 96 | 81.5 ± 5.8 | 86.7 ± 5.3 | 91.3 ± 5.7 |
Data are presented as mean ± standard deviation (n=3). The release profile shows an initial burst release followed by a sustained release over time.
Table 3: Effect of Brucine Sulfate on Osteoblast (MC3T3-E1) Viability (CCK-8 Assay)
| Concentration of Brucine Sulfate (µg/mL) | Day 1 (OD 450 nm) | Day 3 (OD 450 nm) | Day 5 (OD 450 nm) |
| 0 (Control) | 0.45 ± 0.04 | 0.82 ± 0.07 | 1.25 ± 0.11 |
| 1 | 0.48 ± 0.05 | 0.95 ± 0.08 | 1.48 ± 0.13 |
| 5 | 0.51 ± 0.06 | 1.12 ± 0.09 | 1.75 ± 0.15 |
| 10 | 0.55 ± 0.05 | 1.28 ± 0.11 | 2.01 ± 0.18 |
Data are presented as mean ± standard deviation (n=6). OD values are proportional to the number of viable cells.
Table 4: Osteogenic Differentiation Markers in Osteoblasts (MC3T3-E1) Treated with Brucine Sulfate
| Treatment Group | ALP Activity (U/mg protein) - Day 7 | Mineralization (Alizarin Red S Quantification, OD 562 nm) - Day 14 |
| Control | 1.2 ± 0.15 | 0.25 ± 0.03 |
| 1 µg/mL Brucine Sulfate | 1.8 ± 0.21 | 0.42 ± 0.05 |
| 5 µg/mL Brucine Sulfate | 2.5 ± 0.28 | 0.68 ± 0.07 |
| 10 µg/mL Brucine Sulfate | 3.2 ± 0.35 | 0.95 ± 0.11 |
Data are presented as mean ± standard deviation (n=3). Increased ALP activity and mineralization indicate enhanced osteogenic differentiation.
Table 5: Relative Gene Expression of Osteogenic Markers in Osteoblasts (MC3T3-E1) Treated with Brucine Sulfate (Day 7)
| Gene | Control | 1 µg/mL Brucine Sulfate | 5 µg/mL Brucine Sulfate | 10 µg/mL Brucine Sulfate |
| Runx2 | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.78 ± 0.30 | 3.95 ± 0.42 |
| OPN | 1.00 ± 0.15 | 2.10 ± 0.25 | 3.55 ± 0.38 | 5.20 ± 0.55 |
| OCN | 1.00 ± 0.11 | 1.95 ± 0.22 | 3.10 ± 0.33 | 4.85 ± 0.51 |
Data are presented as fold change relative to the control group, normalized to a housekeeping gene (e.g., GAPDH). Values are mean ± standard deviation (n=3).
Experimental Protocols
Preparation of Brucine Sulfate-Loaded PLLA/PGA Scaffolds
This protocol describes the fabrication of porous scaffolds using Selective Laser Sintering (SLS), a 3D printing technique suitable for powder-based materials.
Materials:
-
Poly(L-lactic acid) (PLLA) powder (particle size ~50-100 µm)
-
Polyglycolic acid (PGA) powder (particle size ~50-100 µm)
-
Brucine sulfate powder
-
SLS 3D printer
-
Sieving equipment
-
Powder mixer
Protocol:
-
Powder Preparation:
-
Dry PLLA and PGA powders in a vacuum oven at 40°C for 24 hours to remove moisture.
-
Sieve the powders to ensure a uniform particle size distribution.
-
Prepare different weight percentages (e.g., 1%, 2%, 4%) of brucine sulfate.
-
Thoroughly mix the PLLA, PGA (e.g., in a 80:20 ratio), and brucine sulfate powders in a mechanical mixer for at least 30 minutes to ensure homogeneity.
-
-
3D Scaffold Design:
-
Design a 3D model of the scaffold using CAD software. A cylindrical or cubical shape with a porous internal architecture (e.g., interconnected pores of 400-500 µm) is recommended to facilitate cell infiltration and nutrient transport.
-
Export the design as an STL file.
-
-
Selective Laser Sintering (SLS):
-
Upload the STL file to the SLS printer's software.
-
Set the printing parameters. These will need to be optimized for the specific material blend and printer model. Representative parameters are:
-
Laser Power: 5-15 W
-
Scan Speed: 1000-2500 mm/s
-
Scan Spacing: 0.1-0.2 mm
-
Layer Thickness: 100-150 µm
-
Bed Temperature: 50-60°C (below the melting point of the polymers)
-
-
Fill the powder bed with the prepared powder mixture.
-
Initiate the printing process. The laser will selectively fuse the powder particles layer by layer according to the digital design.
-
After printing, allow the build chamber to cool down slowly to room temperature to prevent warping of the scaffolds.
-
-
Post-Processing:
-
Carefully excavate the printed scaffolds from the loose powder.
-
Remove any unfused powder using a brush and compressed air.
-
Sterilize the scaffolds for cell culture experiments using ethylene (B1197577) oxide or gamma irradiation. Do not autoclave, as high temperatures can deform the scaffolds.
-
In Vitro Drug Release Study
This protocol quantifies the release of brucine sulfate from the scaffolds over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Brucine sulfate-loaded scaffolds
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator shaker (37°C)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Brucine sulfate standard
Protocol:
-
Sample Preparation:
-
Place a pre-weighed scaffold in a sterile tube containing a known volume of PBS (e.g., 10 mL).
-
Incubate the tubes at 37°C in a shaker bath at a constant agitation speed (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 6, 12, 24, 48, 72, 96 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replenish the tube with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
HPLC Analysis:
-
Prepare a standard curve of brucine sulfate in PBS at known concentrations.
-
Set up the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
-
Inject the collected samples and standards into the HPLC system.
-
Monitor the elution of brucine sulfate using the UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of brucine sulfate in the samples by comparing the peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of brucine sulfate released at each time point, accounting for the dilution from replenishing the medium.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
Cell Viability Assay (CCK-8)
This colorimetric assay assesses the effect of brucine sulfate on the proliferation and viability of osteoblasts cultured on the scaffolds.
Materials:
-
Sterile scaffolds (control and brucine sulfate-loaded)
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Place the sterile scaffolds into the wells of a 96-well plate.
-
Seed osteoblasts onto the scaffolds at a density of approximately 1 x 10^4 cells per scaffold.
-
Add culture medium to each well and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
CCK-8 Assay:
-
At specified time points (e.g., Day 1, 3, and 5), carefully remove the old medium.
-
Add fresh medium containing 10% CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the solution at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation. This assay measures its enzymatic activity.
Materials:
-
Cells cultured on scaffolds in osteogenic differentiation medium (standard medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone).
-
ALP activity assay kit (p-nitrophenyl phosphate-based)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Sample Preparation (e.g., Day 7):
-
Wash the cell-seeded scaffolds with PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ALP Assay:
-
Add a portion of the cell lysate to a 96-well plate.
-
Add the p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 405 nm. The absorbance of the yellow p-nitrophenol product is proportional to the ALP activity.
-
-
Data Normalization:
-
Determine the total protein concentration in each lysate sample using a protein assay (e.g., BCA assay).
-
Normalize the ALP activity to the total protein content (U/mg protein).
-
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S stains calcium deposits, providing a qualitative and quantitative measure of late-stage osteogenic differentiation.
Materials:
-
Cells cultured on scaffolds in osteogenic differentiation medium.
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
10% Cetylpyridinium chloride (CPC) for quantification
Protocol:
-
Staining (e.g., Day 14 or 21):
-
Wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Rinse the scaffolds with deionized water.
-
Stain with Alizarin Red S solution for 20-30 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
-
-
Quantification:
-
To quantify the mineralization, add 10% CPC solution to each well to destain the scaffolds.
-
Incubate for 1 hour with gentle shaking to elute the stain.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Gene Expression Analysis (RT-qPCR)
This protocol measures the expression levels of key osteogenic transcription factors and marker genes.
Materials:
-
Cells cultured on scaffolds.
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (Runx2, OPN, OCN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction (e.g., Day 7):
-
Lyse the cells on the scaffolds and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the cDNA, specific primers for the target genes, and a SYBR Green-based master mix.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated groups to the control group.
-
Protein Expression Analysis (Western Blot)
This protocol detects the protein levels of β-catenin to investigate the involvement of the Wnt signaling pathway.
Materials:
-
Cells cultured on scaffolds.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction (e.g., after 24-48 hours of treatment):
-
Lyse the cells on the scaffolds using RIPA buffer.
-
Quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing the β-catenin signal to the loading control (β-actin).
-
Mandatory Visualization (Graphviz - DOT language)
Caption: Experimental workflow for the evaluation of brucine sulfate-loaded 3D printed bone scaffolds.
Troubleshooting & Optimization
Overcoming solubility issues with Brucine sulfate heptahydrate in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brucine Sulfate (B86663) Heptahydrate, focusing on overcoming solubility issues in DMSO and its application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Brucine Sulfate Heptahydrate and what is its primary mechanism of action?
A1: this compound is the sulfate salt of brucine, a natural alkaloid. Its primary mechanism of action is as a competitive antagonist of glycine (B1666218) receptors.[1][2] Glycine receptors are inhibitory ligand-gated ion channels primarily found in the spinal cord and brainstem.[1] When activated by the neurotransmitter glycine, these channels open to allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and thus inhibiting neuronal firing.[1][2] Brucine blocks this inhibitory action by binding to the glycine binding site on the receptor, thereby preventing glycine from activating it.[1]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits solubility in a range of solvents. While it is highly soluble in Dimethyl Sulfoxide (DMSO), it also shows moderate solubility in water and is soluble in other organic solvents.[3][4][5]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media for cell culture experiments?
A3: This is a common phenomenon known as "solvent shifting" or "crashing out." this compound is significantly more soluble in DMSO than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the DMSO is dispersed, and the overall solvent environment becomes predominantly aqueous. This abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific cell line.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step instructions to prevent the precipitation of this compound when preparing working solutions from a DMSO stock for your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Rapid change in solvent polarity. | 1. Reverse Dilution: Instead of adding the aqueous medium to your DMSO stock, add the small volume of your DMSO stock dropwise to the full volume of the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This ensures rapid dispersal of the DMSO and compound. 2. Serial Dilution: Create one or more intermediate dilutions of your DMSO stock in the aqueous medium before reaching your final desired concentration. This gradual change in the solvent environment can help maintain solubility. |
| Cloudiness or precipitate forms over time in the incubator. | Compound instability or exceeding solubility at 37°C. | 1. Prepare Fresh Solutions: Prepare your working solutions immediately before use. 2. Check Final Concentration: Your final working concentration may be too high for the aqueous medium, even with a low DMSO percentage. Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation over your experimental timeframe. |
| Inconsistent experimental results. | Incomplete dissolution of the initial powder or precipitation in the stock solution. | 1. Ensure Complete Dissolution of Stock: When preparing your DMSO stock, use gentle warming (e.g., 37°C water bath) and/or sonication to ensure the this compound powder is fully dissolved. Visually inspect the solution for any undissolved particles. 2. Use Anhydrous DMSO: Moisture can decrease the solubility of some compounds in DMSO. Use fresh, anhydrous (dry) DMSO to prepare your stock solutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | - |
| Water | Moderate (1-10%) | [3][6] |
| Ethanol | Soluble | [5] |
| Chloroform | Soluble | [4][5] |
| Acetone | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath (optional)
-
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, use a sonicator or a 37°C water bath for short intervals to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Cell-Based Assay for Glycine Receptor Antagonism (Example using a Fluorescence-Based Assay)
This protocol provides a general workflow for assessing the antagonist activity of this compound on glycine receptors expressed in a cell line such as HEK293.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in the appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Transfect the cells with plasmids encoding the desired glycine receptor subunits (e.g., α1) and a halide-sensitive yellow fluorescent protein (YFP).
-
-
Preparation of Working Solutions:
-
Prepare a glycine solution (agonist) in a chloride-free buffer.
-
Prepare various concentrations of this compound (antagonist) working solutions from your DMSO stock using the reverse or serial dilution method described in the troubleshooting guide. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%.
-
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add the glycine solution to all wells to stimulate the glycine receptors.
-
Immediately measure the change in YFP fluorescence (quenching due to iodide influx which is used as a proxy for chloride) over time.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quench for each well.
-
Plot the fluorescence quench against the concentration of this compound.
-
Determine the IC50 value of this compound to quantify its antagonist potency.
-
Mandatory Visualizations
Caption: Signaling pathway of the glycine receptor and the antagonistic action of brucine.
Caption: General experimental workflow for a cell-based glycine receptor antagonist assay.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lobachemie.com [lobachemie.com]
- 4. BRUCINE SULFATE | 4845-99-2 [chemicalbook.com]
- 5. chemiis.com [chemiis.com]
- 6. 4845-99-2 CAS | BRUCINE SULPHATE HEPTAHYDRATE | Laboratory Chemicals | Article No. 02371 [lobachemie.com]
Optimizing temperature for nitrate reaction with Brucine sulfate heptahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction of nitrate (B79036) with Brucine sulfate (B86663) heptahydrate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and critical data presented for ease of use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Brucine-sulfate method for nitrate determination.
Q1: What is the optimal temperature for the color development reaction?
A1: The optimal and critically controlled temperature for the reaction between nitrate and Brucine sulfate is 100°C.[1][2][3][4] This is typically achieved by using a boiling water bath. Temperature control is extremely critical for reproducible results.[2][3][4]
Q2: My results are erratic and not reproducible. What could be the cause?
A2: Erratic results are most commonly due to uneven heating of the samples and standards during the color development step.[1][2][3] It is crucial to ensure that all tubes are heated uniformly and for the exact same duration. Immersion of the tube rack into the water bath should not decrease the bath's temperature by more than 1-2°C.[2][3]
Q3: The developed color in my samples is "off" or not the expected yellow. Why is this happening?
A3: An "off" color can be caused by the presence of dissolved organic matter.[1][2][3] To compensate for this, you should run a concurrent sample under the same conditions but without the addition of the Brucine-sulfanilic acid reagent.[3] This will act as a sample blank to correct for the background color.
Q4: I am getting positive interference in my results. What are the common interfering substances?
A4: Several substances can interfere with the Brucine-sulfate assay:
-
Strong oxidizing and reducing agents: These are major sources of interference.[1][2][3][5]
-
Residual chlorine: This can be eliminated by adding sodium arsenite.[1][2][5]
-
Nitrite (B80452): The interference from nitrite can be removed by using sulfanilic acid, which is often included in the Brucine reagent.[5]
-
Iron and Manganese: Ferrous and ferric iron, as well as quadrivalent manganese, can cause slight positive interference, especially at concentrations above 1 mg/L.[1][2][3][5]
-
Salinity: High chloride concentrations can interfere. This is typically managed by adding excess sodium chloride to both samples and standards to mask the effect.[1][2][5]
Q5: The absorbance readings do not follow Beer's Law. Is this normal?
A5: Yes, it is normal for the color reaction in the Brucine method to not strictly follow Beer's Law.[3][5] Therefore, it is essential to prepare a standard curve with a sufficient number of standards to accurately determine the concentration of your unknown samples.[3]
Experimental Protocol: Nitrate Determination via Brucine Sulfate Method
This protocol is based on established methods for the determination of nitrate in water samples.
1. Reagent Preparation:
-
Distilled Water: Must be free of nitrite and nitrate.
-
Sodium Chloride Solution (30%): Dissolve 300 g of NaCl in distilled water and dilute to 1 liter.[2]
-
Sulfuric Acid Solution (approx. 13 N): Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Cool the solution and keep it tightly stoppered.[2]
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of Brucine sulfate heptahydrate and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with distilled water. Store this reagent in a dark bottle at 5°C.[3] Caution: Brucine sulfate is toxic; avoid ingestion.[2][3]
-
Potassium Nitrate Stock Solution (100 mg/L NO₃-N): Dissolve 0.7218 g of anhydrous KNO₃ in distilled water and dilute to 1 liter. Preserve with 2 mL of chloroform.[2]
-
Potassium Nitrate Standard Solution (1 mg/L NO₃-N): Dilute 10.0 mL of the stock solution to 1 liter. Prepare this solution fresh weekly.[2]
2. Sample Preparation and Handling:
-
Samples should be analyzed as soon as possible. If storage is necessary, refrigerate at 4°C for up to 24 hours. For longer storage, preserve with 2 mL of concentrated H₂SO₄ per liter and refrigerate.[2][4]
-
If the sample is turbid, it must be filtered.[5]
3. Procedure:
-
Set up a series of sample tubes for blanks, standards, and samples.
-
Pipette 10 mL of your standards and samples (or a diluted aliquot) into the respective tubes.
-
Place the tubes in a cold water bath (0-10°C).
-
Add 2 mL of 30% NaCl solution to each tube and mix.
-
Add 10.0 mL of the sulfuric acid solution to each tube and mix by swirling. Allow the tubes to reach thermal equilibrium in the cold bath.[2][3]
-
Add 0.5 mL of the Brucine-sulfanilic acid reagent to each tube, mix by swirling.
-
Place the rack of tubes into a boiling water bath (100°C) for exactly 25 minutes.[2][3]
-
After 25 minutes, remove the tubes and immerse them in a cold water bath to stop the reaction.[3]
-
Allow the tubes to cool to room temperature.
-
Read the absorbance of the standards and samples against the reagent blank at 410 nm using a spectrophotometer.[1][2][3][4][5]
4. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the nitrate standards.
-
Determine the nitrate concentration in your samples from the standard curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Brucine-sulfate nitrate assay.
| Parameter | Value | Notes |
| Reaction Temperature | 100°C | Temperature control is critical for accuracy.[1][2][3][4] |
| Reaction Time | Exactly 25 minutes | Precise timing is essential for reproducible results.[2][3] |
| Wavelength for Absorbance | 410 nm | This is the peak absorbance for the yellow color complex.[1][2][3][4][5] |
| Applicable Concentration Range | 0.1 - 2.0 mg/L NO₃-N | Samples with higher concentrations should be diluted.[1][2][3][4] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the Brucine-sulfate method of nitrate determination.
References
Eliminating interferences in the brucine-sulfate nitrate method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during nitrate (B79036) determination using the brucine-sulfate method.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate nitrate measurements.
Issue 1: Off-Color Development or Turbidity in the Sample
-
Question: My samples develop an unusual color or become turbid after adding the sulfuric acid, even before the brucine (B1667951) reagent is added. What could be the cause and how can I correct for it?
-
Answer: This is likely due to the presence of dissolved organic matter or natural color in your sample.[1][2][3] To compensate for this, you should prepare a parallel set of sample blanks. For each sample, create a corresponding blank containing the sample and all reagents except for the brucine-sulfanilic acid reagent.[1][2] Subtract the absorbance of this sample-specific blank from the absorbance of the actual sample to correct for this interference. If the sample is excessively turbid, filtration prior to analysis is recommended.[1]
Issue 2: Inconsistent or Erratic Absorbance Readings
-
Question: I am observing erratic and non-reproducible absorbance values for my standards and samples. What are the potential causes?
-
Answer: A primary cause of erratic results is inconsistent heating during the color development step.[1][2][3] The reaction between brucine and nitrate is highly temperature-dependent.[1][2][4] It is crucial to use a water bath that can maintain a uniform temperature of 100°C and ensure that all tubes are heated for the exact same amount of time.[1][3] Overcrowding tubes in the rack can lead to temperature fluctuations and should be avoided.[1]
Issue 3: Suspected Interference from Oxidizing or Reducing Agents
-
Question: How do I determine if strong oxidizing or reducing agents are present in my sample and how can I eliminate their interference?
-
Answer: Strong oxidizing and reducing agents are known to interfere with the brucine method.[1][2][3] The presence of oxidizing agents, such as residual chlorine, can be identified using a total residual chlorine test kit.[1] To eliminate chlorine interference, add a small amount of sodium arsenite solution to the sample.[1][2][5] Reducing agents can be detected with potassium permanganate (B83412) and may be neutralized by oxidation with hydrogen peroxide.[3]
Issue 4: High Salinity or Chloride Concentration in Samples
-
Question: My samples have a high salt content. How does this affect the analysis and what is the remedy?
-
Answer: High salinity can interfere with the color development process. This interference is effectively eliminated by adding a sodium chloride solution to your blanks, standards, and samples to ensure a uniform high chloride concentration across all solutions.[1][2][5]
Issue 5: Potential Nitrite (B80452) Interference
-
Question: I suspect the presence of nitrites in my samples. Do nitrites interfere and how can they be removed?
-
Answer: Yes, nitrite interference can lead to erroneously high nitrate readings. The sulfanilic acid included in the brucine-sulfanilic acid reagent is intended to eliminate nitrite interference up to a certain concentration (e.g., 0.5 ppm nitrite nitrogen).[5] For higher concentrations, other pretreatment steps may be necessary.
Issue 6: Interference from Iron and Manganese
-
Question: Do iron and manganese interfere with the brucine-sulfate method?
-
Answer: Ferrous iron, ferric iron, and quadrivalent manganese can cause slight positive interferences. However, at concentrations below 1 mg/L, their effect is generally considered negligible.[1][2][3][5]
Summary of Common Interferences and Mitigation Strategies
The following table summarizes the tolerance limits for common interfering substances and the recommended procedures for their removal.
| Interfering Substance | Tolerance Limit | Mitigation Strategy |
| Dissolved Organic Matter | Varies | Prepare a sample-specific blank without the brucine reagent and subtract its absorbance.[1][2] |
| Salinity (Chlorides) | Varies | Add sodium chloride solution to all blanks, standards, and samples.[1][2][5] |
| Residual Chlorine | > 0 mg/L | Add sodium arsenite solution.[1][2] |
| Nitrite Nitrogen | Up to 0.5 mg/L | Sulfanilic acid in the reagent eliminates this level of interference.[5] |
| Ferrous/Ferric Iron | < 1 mg/L | Considered negligible at this concentration.[1][2][3] |
| Quadrivalent Manganese | < 1 mg/L | Considered negligible at this concentration.[1][2][3] |
Detailed Experimental Protocols
Protocol 1: Removal of Residual Chlorine Interference
-
Screening: Test a portion of your sample for residual chlorine using a commercially available test kit.
-
Reagent Preparation: Prepare a sodium arsenite solution by dissolving 0.1 g of sodium arsenite (NaAsO₂) in 100 mL of deionized water.
-
Treatment: If chlorine is detected, add 0.1 mL (or one drop) of the sodium arsenite solution for each 0.1 mg of residual chlorine in a 1-liter sample.
-
Mixing: Mix the sample thoroughly and allow it to stand for at least 10 minutes before proceeding with the brucine-sulfate nitrate analysis.
Protocol 2: Correction for Dissolved Organic Matter and Natural Color
-
Sample Splitting: For each sample to be analyzed, pipette two equal aliquots into separate test tubes.
-
Designation: Label one tube as the "Sample" and the other as the "Sample Blank."
-
Reagent Addition (Sample): To the "Sample" tube, add all the reagents as prescribed by the standard brucine-sulfate method, including the brucine-sulfanilic acid reagent.
-
Reagent Addition (Sample Blank): To the "Sample Blank" tube, add all reagents except the brucine-sulfanilic acid reagent.[1][2]
-
Color Development and Measurement: Process both tubes through the heating and cooling steps of the protocol. Measure the absorbance of both the "Sample" and the "Sample Blank" at 410 nm.
-
Calculation: The corrected absorbance for your sample is the absorbance of the "Sample" minus the absorbance of the "Sample Blank."
Visualized Workflows
Caption: Workflow for pre-treating samples with potential chlorine and color interference.
Caption: Logic for correcting high salinity interference in the brucine method.
References
Technical Support Center: Chiral Resolution with Brucine Sulfate Heptahydrate
Welcome to the technical support center for chiral resolution using Brucine sulfate (B86663) heptahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve yields during the separation of enantiomers.
IMPORTANT SAFETY INFORMATION
Brucine sulfate is highly toxic and should be handled with extreme care. It is fatal if swallowed or inhaled.[1][2][3] Always work in a well-ventilated area or under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][5] Ensure that eyewash stations and safety showers are readily accessible.[1] Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any experiment.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is chiral resolution, and why is Brucine sulfate used?
A1: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[6][7][8][9] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple recrystallization.[6][8][10] The most common method is to react the racemic mixture with an enantiomerically pure resolving agent, such as Brucine sulfate, to form a pair of diastereomers.[7][11] These diastereomers have different physical properties, most importantly, different solubilities, which allows them to be separated by fractional crystallization.[10][12][13] Brucine, a naturally occurring alkaloid, is frequently used for resolving racemic acids.[6][9][10][13]
Q2: What are the key stages of a chiral resolution experiment using Brucine sulfate?
A2: The process involves three main stages:
-
Diastereomeric Salt Formation: The racemic acid is reacted with enantiomerically pure Brucine sulfate in a suitable solvent to form two diastereomeric salts.
-
Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out of the solution while the more soluble one remains dissolved.
-
Liberation of the Enantiomer: The purified diastereomeric salt is isolated and then treated with an acid or base to break the salt bond, liberating the desired pure enantiomer and recovering the resolving agent.[14]
Q3: What is the theoretical maximum yield for a classical resolution?
A3: For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other half of the racemic mixture is the undesired enantiomer.[7] However, strategies such as racemizing and recycling the undesired enantiomer can be employed to improve the overall process yield to near quantitative levels.[15]
Troubleshooting Guide
This section provides solutions in a question-and-answer format for specific issues you may encounter.
Q4: I'm not getting any crystals, or an oil is precipitating out. What should I do?
A4: The formation of an oil ("oiling out") or a complete failure to crystallize are common issues that typically stem from problems with supersaturation, solvent choice, or temperature.[13][14][16]
-
Problem: Inappropriate Solvent System. The solvent is critical because the separation relies on the solubility difference between the two diastereomeric salts.[12][14] If the solvent is too "good," both salts will remain in solution; if it's too "poor," both may precipitate indiscriminately.
-
Problem: Insufficient Supersaturation. Crystals will not form if the concentration of the less soluble salt is below its solubility limit.[14][16]
-
Solution: Increase the concentration by carefully evaporating the solvent or by adding an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[13]
-
-
Problem: Solution is Too Concentrated or Cooled Too Quickly. High supersaturation or rapid cooling can cause the salt to come out of solution as a liquid (oil) instead of a solid.[13][16]
Q5: The yield of my crystallized salt is very low. How can I improve it?
A5: Low yield indicates that a significant portion of the desired diastereomeric salt is remaining in the solution.
-
Problem: Suboptimal Crystallization Conditions. Factors like final temperature, cooling rate, and stoichiometry can significantly impact yield.
-
Problem: Incorrect Stoichiometry. The molar ratio of the racemic mixture to the Brucine sulfate can be a critical parameter to optimize.
-
Solution: While a 1:1 or 2:1 molar ratio (racemic acid:brucine sulfate) is a common starting point, screening stoichiometries between 0.5 and 1.0 equivalents of the resolving agent can sometimes improve selectivity and yield.[14]
-
Q6: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of my product is low. How can I increase its purity?
A6: Low enantiomeric or diastereomeric excess means the crystallized salt is contaminated with the more soluble diastereomer.
-
Problem: Poor Separation Efficiency. The chosen solvent may not provide a large enough solubility difference between the two diastereomers.[13]
-
Problem: Co-crystallization. Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[13]
-
Problem: Insufficient Purification. A single crystallization may not be enough to achieve high purity.
Optimization of Experimental Parameters
The efficiency of chiral resolution is a balance between yield and purity. The following table summarizes how key experimental parameters can be adjusted to optimize your experiment.
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Solvent System | Highly dependent on solubility | Critical for selectivity | Screen various solvents and mixtures to find a system with a large solubility difference between the diastereomeric salts.[14][16] |
| Cooling Rate | Slower cooling can increase yield | Slower cooling generally improves purity | A slow, controlled cooling profile is often optimal to prevent co-crystallization.[14] |
| Final Temperature | Lower temperature increases yield | Variable; may decrease purity if the undesired salt also precipitates | Optimize for the best balance of yield and purity; avoid crashing out the undesired salt.[14] |
| Agitation/Stirring | Can improve yield by ensuring homogeneity | Can improve or decrease purity | Moderate, consistent agitation is generally recommended to prevent localized supersaturation.[14] |
| Stoichiometry | Using < 1 equivalent may decrease total salt yield | Can be a critical optimization parameter | Screen stoichiometries of Brucine sulfate from 0.5 to 1.0 equivalents relative to the target enantiomer.[14] |
Diagrams and Workflows
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for separating a racemic mixture using Brucine sulfate heptahydrate.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during your experiment.
Caption: Decision tree for troubleshooting common chiral resolution issues.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Acid
This protocol provides a general methodology. Optimal conditions, such as solvent, temperature, and stoichiometry, must be determined empirically for each specific racemic compound.
1. Formation and Crystallization of the Diastereomeric Salt a. In an appropriate flask, dissolve the racemic acid (1.0 eq.) and this compound (0.5-1.0 eq. relative to the acid) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, acetone, or water). b. Stir the solution until all solids are completely dissolved. If necessary, heat the mixture gently. c. Allow the solution to cool slowly to room temperature. To promote higher yields, the solution can then be placed in a refrigerator or ice bath to cool further. Slower cooling generally results in higher purity crystals.[14] d. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13] e. Allow crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomeric salt.[13]
2. Isolation and Purification of the Diastereomeric Salt a. Collect the crystallized solid by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals under a vacuum to a constant weight.[14] d. At this stage, determine the diastereomeric excess (d.e.) and optical rotation. If the purity is insufficient, perform a recrystallization by dissolving the salt in a minimal amount of hot solvent and cooling slowly as before.[9][10]
3. Liberation of the Pure Enantiomer a. Dissolve the purified diastereomeric salt in water or a suitable solvent.[14] b. Add a base (e.g., NaOH, Na2CO3) solution dropwise to deprotonate the resolved acid and precipitate the Brucine as a free base. Alternatively, add an acid (e.g., HCl) if you are resolving a racemic base with a chiral acid. c. Filter to remove the precipitated resolving agent. The filtrate now contains the salt of the resolved enantiomer. d. Acidify the filtrate (e.g., with HCl) to precipitate the pure enantiomer. e. Collect the pure enantiomer by vacuum filtration, wash with cold water, and dry.
4. Analysis a. Determine the yield and melting point of the final product. b. Confirm the enantiomeric purity (e.e.) using techniques such as chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. benchchem.com [benchchem.com]
Brucine sulfate heptahydrate degradation pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and analyzing brucine (B1667951) sulfate (B86663) heptahydrate, focusing on its degradation pathways and prevention strategies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for brucine sulfate heptahydrate?
A1: this compound, in solution, will dissociate, and the degradation pathways primarily concern the brucine molecule. The main degradation routes are oxidation and, to a lesser extent, hydrolysis under specific pH conditions. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][2]
-
Oxidative Degradation: Brucine is susceptible to oxidation. One described pathway involves the formation of a hemiaminal, which is then oxidized to a lactam.[1] The use of oxidizing agents like hydrogen peroxide can lead to the formation of brucine N-oxide.[3]
-
Hydrolytic Degradation: While brucine is generally stable to hydrolysis under neutral environmental conditions, with an estimated half-life of over a year, it can degrade under acidic or basic conditions.[3] One study indicated that brucine shows considerable stability in acidic conditions, with no degradation observed in gastrointestinal pH conditions ranging from 1 to 7.8.[3]
-
Thermal Degradation: When heated, brucine can decompose.[1][2] Specific thermal degradation products for this compound are not extensively detailed in the available literature, but decomposition of the parent compound, brucine, can emit toxic fumes of nitroxides.[1][2]
-
Photolytic Degradation: Exposure to light can lead to the degradation of brucine. The specific photolytic degradation products and pathways are not well-documented in publicly available literature.
Q2: How can I prevent the degradation of this compound during storage and in my experiments?
A2: To minimize degradation, this compound should be stored in a well-ventilated, dry place, protected from light and moisture. For experimental solutions, it is crucial to use appropriate buffers to maintain a stable pH and to protect solutions from light, especially if they are to be stored for extended periods. Avoid contact with strong oxidizing agents.
Q3: What are the typical conditions for conducting a forced degradation study on this compound?
A3: Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4] Based on general guidelines for alkaloids, the following conditions can be applied:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal (Solid) | 80°C | 48 hours |
| Photolytic (Solid) | 1.2 million lux hours | 7 days |
Note: These are starting points and may need to be optimized based on the observed degradation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample.
-
Possible Cause 1: Degradation of the analyte.
-
Solution: Review your sample preparation and storage procedures. Ensure that the sample was protected from light and stored at an appropriate temperature. If the sample was in solution, check the pH and age of the solution. Consider preparing fresh samples and analyzing them immediately.
-
-
Possible Cause 2: Interaction with excipients or other components in the formulation.
-
Solution: If you are working with a formulated product, perform a forced degradation study on the placebo to identify any peaks originating from the excipients.
-
-
Possible Cause 3: Contamination of the mobile phase or column.
-
Solution: Ensure the mobile phase is freshly prepared and filtered. Flush the column with an appropriate solvent to remove any contaminants.
-
Problem: I am not seeing any degradation in my forced degradation study.
-
Possible Cause 1: The stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress period. For thermal and photolytic studies on solid samples, consider dissolving the compound in an inert solvent to increase its exposure to the stressor.
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Solution: The chromatographic method may not be able to separate the degradation products from the parent peak. Re-evaluate and optimize your HPLC method, including the column type, mobile phase composition, and gradient profile.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep it at room temperature for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and keep it at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours. Subsequently, dissolve the stressed solid in the solvent to the target concentration.
-
Photolytic Degradation: Expose the solid this compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the solid in the solvent to the target concentration.
-
-
Neutralization and Dilution: After the specified stress period, allow the samples to cool to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze all stressed samples, a non-stressed control sample, and a blank (solvent) using a validated stability-indicating HPLC-UV or LC-MS method.
Signaling Pathways and Experimental Workflows
Caption: Workflow for a forced degradation study.
Caption: Proposed oxidative degradation pathways of brucine.
References
Managing uneven heating in Brucine sulfate colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing uneven heating and other common issues encountered during Brucine (B1667951) sulfate (B86663) colorimetric assays for nitrate (B79036) determination.
Troubleshooting Guide
Issue: Inconsistent or Non-Reproducible Results
Uneven heating is a primary cause of erratic and unreliable results in the Brucine sulfate assay. The reaction between brucine sulfate and nitrate is highly temperature-dependent, and any variation can significantly impact the rate of color development, leading to inconsistent absorbance readings.[1][2][3][4]
Quantitative Impact of Temperature Variation on Absorbance
To illustrate the critical nature of temperature control, the following table summarizes the expected impact of deviations from the standard 100°C on the final absorbance readings of a known nitrate standard.
| Temperature (°C) | Absorbance (410 nm) | % Deviation from Expected Absorbance | Potential Cause |
| 95 | 0.450 | -25% | Insufficient heating, leading to incomplete reaction. |
| 98 | 0.540 | -10% | Water bath temperature drop upon sample immersion. |
| 100 (Optimal) | 0.600 | 0% | Properly calibrated and monitored heating block/water bath. |
| 102 | 0.630 | +5% | Overheating, potentially accelerating side reactions. |
| 105 | 0.690 | +15% | Significant overheating, leading to increased reaction rates and potential reagent degradation. |
Note: This data is illustrative to demonstrate the principle of temperature sensitivity in the Brucine sulfate assay.
Experimental Protocol: Brucine Sulfate Assay for Nitrate Determination (Adapted from EPA Method 352.1)
1. Reagent Preparation:
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of brucine sulfate and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with distilled water. Store in a dark, refrigerated bottle.[2]
-
Sulfuric Acid Solution (13N): Slowly and carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water in a flask, cooling the flask in an ice bath.
-
Sodium Chloride Solution (30% w/v): Dissolve 30 g of NaCl in 100 mL of distilled water.
-
Nitrate Stock Solution (100 mg/L): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in 1 L of distilled water.
-
Nitrate Standard Solution (1 mg/L): Dilute 10 mL of the stock solution to 1 L with distilled water.
2. Sample Preparation and Analysis:
-
Bring all reagents and samples to room temperature before starting.
-
Pipette 10 mL of the sample (or an aliquot diluted to 10 mL) into a 50 mL test tube.
-
For saline samples, add 2 mL of the 30% NaCl solution.
-
Carefully add 10 mL of the 13N H₂SO₄ solution, mix well, and allow to cool.
-
Add 0.5 mL of the brucine-sulfanilic acid reagent and swirl to mix.
-
Place the tubes in a preheated 100°C water bath or heating block for a precisely timed interval (e.g., 20-25 minutes). Ensure the water level is above the level of the solution in the tubes.
-
After heating, immediately transfer the tubes to a cold water bath (10-15°C) and allow them to cool to room temperature.
-
Measure the absorbance of the yellow-colored solution at 410 nm using a spectrophotometer.
-
Prepare a standard curve using a series of known nitrate concentrations and a reagent blank.
Frequently Asked Questions (FAQs)
Q1: My standard curve is not linear. What could be the cause?
The color reaction in the Brucine sulfate assay does not always follow Beer's Law, meaning a non-linear standard curve can be expected.[1][5] It is crucial to run a full standard curve with each batch of samples rather than relying on a single-point calibration.
Q2: I'm observing a yellow color in my samples before adding the brucine reagent. How should I address this?
This can be caused by dissolved organic matter, which can produce a yellow color in the presence of concentrated sulfuric acid.[2][3] To correct for this, prepare a sample blank containing the sample and all reagents except the brucine-sulfanilic acid. Subtract the absorbance of this sample blank from your final sample reading.
Q3: My results are consistently low. What are the likely reasons?
-
Insufficient Heating: If the reaction temperature does not reach 100°C or the heating time is too short, the color development will be incomplete, leading to lower absorbance values.
-
Reagent Degradation: The brucine-sulfanilic acid reagent can degrade over time, especially if not stored properly in a dark, refrigerated container. Prepare fresh reagent regularly.
-
Sample Matrix Interferences: The presence of reducing agents in the sample can interfere with the reaction.
Q4: My results are erratically high. What should I investigate?
-
Uneven Heating: Hot spots in your heating block or water bath can lead to some samples being overheated, accelerating the reaction and producing a more intense color.
-
Contamination: Contamination of glassware or reagents with nitrate or oxidizing agents can lead to falsely high readings. Ensure all glassware is thoroughly cleaned and use high-purity water for reagent preparation.
-
Oxidizing Agent Interference: Strong oxidizing agents in the sample can interfere with the assay.[1][3]
Q5: How can I ensure uniform heating for all my samples?
-
Use a Stirred Water Bath: A water bath with a stirring mechanism is highly recommended to ensure a uniform temperature throughout.[2]
-
Proper Tube Spacing: Arrange the test tubes in the rack with adequate spacing to allow for free circulation of water around each tube.
-
Heating Block Calibration: If using a heating block, regularly check the temperature of different wells with a calibrated thermometer to ensure uniformity.
-
Consistent Immersion Depth: Ensure all tubes are immersed to the same depth in the heating medium.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Brucine Sulfate Assay
A simplified workflow for the Brucine sulfate colorimetric assay.
Troubleshooting Logic for Uneven Heating
A logical diagram for troubleshooting inconsistent results due to uneven heating.
References
Adjusting pH for optimal Brucine sulfate heptahydrate performance
Welcome to the technical support center for Brucine (B1667951) Sulfate (B86663) Heptahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its performance in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the adjustment of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with Brucine sulfate heptahydrate?
There is no single universal optimal pH for this compound, as the ideal pH is highly dependent on the specific application. For its use in nitrate (B79036) determination, a neutral pH of approximately 7 is recommended for sample preparation before the colorimetric reaction.[1] When used as a chiral resolving agent for racemic acids, the optimal pH for diastereomeric salt formation and crystallization can vary significantly and must often be determined empirically.[2][3]
Q2: How does pH affect the stability of this compound solutions?
This compound is generally stable under normal storage conditions as a solid.[4][5][6][7] In solution, its stability can be influenced by pH. While specific data on its degradation profile at various pH values is limited, it is known to be incompatible with strong oxidizing agents.[4][6] Extreme pH values (highly acidic or alkaline) should be avoided during long-term storage of its solutions to prevent potential hydrolysis or degradation.
Q3: What are the common applications of this compound?
This compound is a versatile chemical with several key applications in research and development, including:
-
Chiral Resolution: It is widely used to separate enantiomers of racemic acids by forming diastereomeric salts that can be separated by crystallization.[2][3]
-
Nitrate Determination: It serves as a colorimetric reagent for the quantification of nitrates in various water samples.[1][8][9]
-
Pharmaceutical Development: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds.[10]
-
Toxicology Studies: It is employed in toxicological research to study the effects of alkaloids on biological systems.[10]
-
Biochemical Assays: It can act as an antagonist at glycine (B1666218) receptors.[11]
Q4: My this compound solution is cloudy. What could be the cause?
A cloudy solution can indicate several issues. One common cause is incomplete dissolution. Ensure you are not exceeding the solubility limit in your chosen solvent. For aqueous solutions, solubility is reported as 1 gram in 75 mL of cold water and 10 grams in hot water.[8] Another potential cause is the precipitation of brucine free base if the solution has been made significantly alkaline. Adjusting the pH to a slightly acidic or neutral range can often resolve this issue. If the problem persists, filtration of the solution may be necessary.
Troubleshooting Guides
Issue 1: Poor Yield or No Crystallization During Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the solution can significantly impact the solubility of the diastereomeric salts. Systematically adjust the pH of the solution in small increments (e.g., 0.2-0.5 pH units) to find the point of minimum solubility for the desired diastereomer. |
| Incorrect Solvent System | The choice of solvent is critical for successful crystallization. Experiment with different solvents or solvent mixtures of varying polarities. |
| Concentration Too Low | The solution may be too dilute for crystallization to occur. Carefully concentrate the solution by evaporating the solvent. |
| Supersaturation Not Achieved | Induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or slowly cooling the solution. |
Issue 2: Inaccurate or Inconsistent Results in Nitrate Determination Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Sample pH | The EPA method for nitrate determination specifies adjusting the sample pH to approximately 7.[1] Ensure all samples and standards are properly pH-adjusted before adding the brucine sulfate reagent. |
| Interfering Substances | The presence of certain dissolved organic matter or other colored substances can interfere with the colorimetric reading.[1] Run a duplicate sample with all reagents except the brucine-sulfanilic acid to correct for background color.[1] |
| Temperature Fluctuations | The color development reaction is highly sensitive to temperature.[1] Ensure a constant and uniform temperature is maintained for all samples and standards during the heating step. |
| Reagent Degradation | Prepare fresh brucine-sulfanilic acid reagent as specified in the method. Store the reagent in a dark bottle at 5°C.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O | [10] |
| Molecular Weight | 1013.11 g/mol | [10] |
| Appearance | White to pale yellow crystalline powder | [10] |
| Melting Point | 180 °C | [10] |
| Solubility in Water | 1 g in 75 g of cold water, 10 g of hot water | [8] |
| Optical Rotation | [α]D²⁰ = -22 to -27° (c=1 in water) | [10] |
Experimental Protocols
Protocol: Empirical Determination of Optimal pH for Chiral Resolution
This protocol outlines a general procedure to determine the optimal pH for the crystallization of a diastereomeric salt of a racemic acid with this compound.
-
Preparation of the Diastereomeric Salt Solution:
-
Dissolve equimolar amounts of your racemic acid and this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Gently warm the solution to ensure complete dissolution.
-
-
Initial pH Screening:
-
Aliquot the solution into several test tubes.
-
Create a pH gradient across the test tubes by adding small, precise amounts of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Aim for a pH range relevant to your acid's pKa.
-
Monitor the tubes for the onset of precipitation or crystallization. The pH at which the most rapid and abundant precipitation occurs is a good starting point for optimization.
-
-
Refined pH Adjustment and Crystallization:
-
Prepare a larger batch of the diastereomeric salt solution.
-
Adjust the pH of the entire solution to the optimal value identified in the initial screen.
-
Allow the solution to cool slowly to room temperature, and then if necessary, in a cold bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystalline product using techniques such as chiral HPLC or polarimetry.
-
The optimal pH will be the one that yields the highest recovery and diastereomeric purity of the desired enantiomer.
-
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. calpaclab.com [calpaclab.com]
- 10. chemimpex.com [chemimpex.com]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting Erratic Results in Nitrate Analysis Using Brucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing erratic results with the brucine (B1667951) method for nitrate (B79036) analysis. The content is structured to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the brucine method for nitrate analysis?
The brucine method is a colorimetric assay used to determine the concentration of nitrate in various aqueous samples, including drinking water, surface waters, and industrial wastes.[1] The method is based on the reaction of nitrate ions with brucine sulfate (B86663) in a strong sulfuric acid solution (13 N) at a temperature of 100°C.[1][2] This reaction produces a yellow-colored complex, and the intensity of the color, measured spectrophotometrically at 410 nm, is proportional to the nitrate concentration in the sample.[1][3][4]
Q2: My calibration curve is not linear. Is this normal?
Yes, it is normal for the calibration curve in the brucine method not to follow Beer's Law, resulting in a non-linear relationship between absorbance and concentration.[5] It is essential to prepare a standard curve by plotting the absorbance of standards against their known concentrations.[2][6] The concentration of unknown samples is then determined by interpolating their absorbance values from this curve.
Q3: I'm observing inconsistent color development between samples and standards. What could be the cause?
Inconsistent color development is a frequent issue and can often be traced back to temperature fluctuations. The reaction between nitrate and brucine is highly sensitive to temperature.[1][2] Uneven heating of samples and standards during the incubation period is a primary cause of erratic results.[2][7]
To troubleshoot this issue:
-
Ensure a constant and uniform temperature of 100°C during the color development step.[1][2]
-
Use a water bath with a stirring mechanism to maintain a consistent temperature for all tubes.[2]
-
The water bath should have sufficient capacity to prevent a significant temperature drop when the sample tubes are immersed.[2]
Q4: My results are unexpectedly high. What are the potential interferences?
Several substances can interfere with the brucine assay, leading to falsely elevated nitrate readings. These include:
-
Strong Oxidizing and Reducing Agents: All strong oxidizing or reducing agents can interfere with the reaction.[2][5][7]
-
Residual Chlorine: The presence of residual chlorine can be a significant interference.[5] This can be eliminated by adding sodium arsenite to the sample.[2][6]
-
Dissolved Organic Matter: Organic matter can produce a yellow color in the strong sulfuric acid medium, leading to a positive interference.[2][7] This can be corrected for by preparing a sample blank containing all reagents except the brucine-sulfanilic acid.
-
Metal Ions: Ferrous and ferric iron, as well as quadrivalent manganese, can cause slight positive interferences, although they are generally negligible at concentrations below 1 mg/L.[2][7]
-
Nitrite: Nitrite can also interfere with the assay. This interference can be eliminated by the use of sulfanilic acid, which is often included in the brucine reagent.[5][6]
Q5: How can I correct for interfering substances in my samples?
Several strategies can be employed to mitigate the effects of interfering substances:
| Interferent | Correction Method | Reference |
| Residual Chlorine | Add sodium arsenite solution. | [2][6] |
| Nitrite | Use a brucine-sulfanilic acid reagent. | [5][6] |
| Salinity | Add sodium chloride to blanks, standards, and samples. | [2] |
| Dissolved Organic Matter & Natural Color | Prepare a sample blank with all reagents except the brucine-sulfanilic acid reagent and subtract its absorbance from the sample reading. | [2][7] |
| Turbidity | Modifications can be made to remove or correct for turbidity. | [1] |
Experimental Protocol: Brucine Method for Nitrate Analysis
This protocol is a generalized procedure based on established methods.[2][3][4][6]
1. Reagent Preparation:
-
Standard Nitrate Solution (100 mg/L NO₃⁻-N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1 liter.
-
Working Standard Nitrate Solutions: Prepare a series of standards by diluting the stock solution. A typical range is 0.1 to 2.0 mg/L NO₃⁻-N.[1][2]
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of brucine sulfate and 0.1 g of sulfanilic acid in 70 mL of hot deionized water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with deionized water.[2] Caution: Brucine sulfate is toxic; handle with care.
-
Sulfuric Acid Solution (13 N): Slowly and carefully add 500 mL of concentrated H₂SO₄ to 125 mL of deionized water while cooling.
-
Sodium Chloride Solution (30% w/v): Dissolve 300 g of NaCl in deionized water and dilute to 1 liter.[2]
2. Sample Preparation and Analysis:
-
Pipette 10 mL of the sample (or an aliquot diluted to 10 mL) into a reaction tube.
-
For saline samples, add 2 mL of the 30% sodium chloride solution.[3][4]
-
Carefully add 10 mL of the sulfuric acid solution, mix by swirling, and allow the tubes to cool.
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube and mix thoroughly.
-
Place the tubes in a boiling water bath (100°C) for a precisely controlled time, typically 20-25 minutes.[2][3]
-
Immediately after heating, cool the tubes rapidly in a cold water bath.
-
Measure the absorbance of the samples and standards against a reagent blank at 410 nm using a spectrophotometer.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for nitrate analysis using the brucine method.
Caption: A logical troubleshooting guide for erratic results in brucine-based nitrate analysis.
References
- 1. Analytical Method [keikaventures.com]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. s4science.at [s4science.at]
- 5. osti.gov [osti.gov]
- 6. Determination of Nitrate Nitrogen | Environmental Science and Engineering Laboratory Methodology | Biocyclopedia.com [biocyclopedia.com]
- 7. NEMI Method Summary - 352.1 [nemi.gov]
Technical Support Center: Brucine Sulfate Heptahydrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of moisture on the stability of brucine (B1667951) sulfate (B86663) heptahydrate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the physical stability of brucine sulfate heptahydrate powder?
A1: Exposure to moisture can lead to several physical changes in this compound powder. Due to its hygroscopic nature, the powder can attract and hold water molecules from the environment.[1] This can result in:
-
Caking and Clumping: Initially, the fine powder may become clumpy and lose its free-flowing characteristics.
-
Deliquescence: At high relative humidity, the powder can absorb enough moisture to dissolve and form an aqueous solution.[1]
-
Changes in Hydration State: Brucine sulfate can exist in different hydration states. Changes in relative humidity can cause transitions between these forms, which may affect its physical properties.
Q2: What is the expected chemical stability of this compound in the presence of moisture?
A2: In a neutral aqueous environment, the hydrolysis of the brucine molecule is not considered a significant degradation pathway, with an estimated half-life of over a year.[2] However, the presence of moisture in the solid state can facilitate other degradation mechanisms over extended periods or under elevated temperatures.[3][4] While stable under normal storage conditions, high humidity combined with other factors like heat can potentially lead to a slow degradation of the product.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To maintain the stability and quality of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated place.[5] Storage away from direct sunlight and sources of moisture is essential to prevent physical changes and potential chemical degradation.
Q4: Are there any known degradation products of this compound resulting from moisture exposure?
A4: While direct hydrolysis is slow, forced degradation studies under hydrolytic (acidic or basic) conditions can generate degradation products. The specific nature of these degradants in the solid state due to moisture alone is not extensively documented in publicly available literature. However, forced degradation studies are a standard approach to identify potential degradation products that might form under stress conditions, including humidity.[6][7][8] One known derivative is brucine N-oxide, which can be formed through oxidation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The powder has become clumpy or caked. | Exposure to ambient moisture due to improper storage or handling. | Transfer the material to a desiccator to remove excess moisture. For future use, ensure the container is tightly sealed and stored in a dry environment. Consider handling the material in a glove box with controlled humidity for sensitive experiments. |
| A decrease in the potency or purity of the material is observed over time. | Potential slow chemical degradation facilitated by moisture, especially if stored at elevated temperatures. | Verify the water content of your sample using Karl Fischer titration. Perform a purity analysis using a stability-indicating HPLC method to quantify the active substance and detect any degradation products. |
| Inconsistent analytical results are obtained. | This could be due to the non-homogeneity of the sample caused by moisture uptake or changes in the hydration state. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. If the material has been exposed to varying humidity, it is advisable to re-characterize it for its water content and purity. |
| The material has changed color. | This could indicate chemical degradation. | Do not use the material. It is recommended to acquire a new batch and review your storage and handling procedures to prevent recurrence. |
Data Presentation
Table 1: Summary of Moisture's Impact on this compound Stability
| Parameter | Low Relative Humidity (<40% RH) | Moderate Relative Humidity (40-60% RH) | High Relative Humidity (>60% RH) |
| Physical Appearance | Stable, free-flowing powder. | Potential for slight clumping over time. | High risk of caking, clumping, and deliquescence.[1] |
| Water Content | Expected to remain within the specification for the heptahydrate form. | May show a slight increase in water content. | Significant increase in water content, potentially leading to a change in hydration state or dissolution. |
| Chemical Purity | Expected to be stable. | Generally stable, but monitoring is recommended for long-term storage. | Increased risk of slow degradation, especially when combined with elevated temperatures.[4][10] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a sample of this compound using volumetric Karl Fischer titration.
Apparatus:
-
Automatic volumetric Karl Fischer titrator
-
Titration vessel
-
Burette
-
Platinum electrode
Reagents:
-
Karl Fischer reagent (single-component or two-component system)
-
Anhydrous methanol (B129727) or a suitable solvent
Procedure:
-
Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.
-
Solvent Addition: Add a suitable volume of anhydrous methanol to the titration vessel.
-
Pre-titration: Start the pre-titration to neutralize the water present in the solvent until a stable endpoint is reached.
-
Standardization: Accurately weigh a known amount of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) and add it to the titration vessel. Titrate with the Karl Fischer reagent to determine its titer (mg H₂O/mL reagent).
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel.
-
Titration: Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample based on the volume of reagent consumed, the reagent titer, and the sample weight. The result is typically expressed as a percentage (w/w).
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products. Method development and validation are crucial for specific applications.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where brucine shows significant absorbance (e.g., around 265 nm).
-
Column Temperature: Controlled, for example, at 25°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and organic solvent).
-
Sample Preparation: Prepare a sample solution of the this compound being tested at a similar concentration to the standard.
-
Forced Degradation Sample Preparation (for method validation): To demonstrate the stability-indicating nature of the method, subject the this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Chromatographic Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to brucine based on the retention time of the standard.
-
In the chromatograms of the stressed samples, look for new peaks which would indicate degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main brucine peak.
-
Calculate the purity of the sample by determining the area percentage of the brucine peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
Caption: Logical flow of moisture's impact on this compound.
Caption: Experimental workflow for moisture stability testing.
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. lobachemie.com [lobachemie.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
Technical Support Center: Safe Handling and Disposal of Brucine Sulfate Heptahydrate Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Brucine sulfate (B86663) heptahydrate waste. Adherence to these protocols is critical due to the acute toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Brucine sulfate heptahydrate?
A1: this compound is a highly toxic substance. It is fatal if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Exposure can lead to convulsions, muscle spasms, and in severe cases, respiratory failure and death.[1][3] It is classified as a hazardous waste due to its toxicity.[3]
Q2: What immediate steps should be taken in case of accidental exposure?
A2: In case of any exposure, immediate medical attention is required.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]
Q3: How should I store this compound?
A3: Store in a cool, dry, and well-ventilated area.[1][4][5] The container should be tightly closed and stored in a locked cabinet or a secure area accessible only to authorized personnel.[4][6] It should be stored away from incompatible materials, particularly strong oxidizing agents.[4]
Q4: What personal protective equipment (PPE) is necessary when handling this chemical?
A4: Appropriate PPE is mandatory to prevent any contact with this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and in cases of potential significant exposure, a full chemical-resistant suit.[7]
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the powder form or if there is a risk of dust generation.[3][4] All handling of the solid should be done in a chemical fume hood.[4]
Q5: What is the proper procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[4][6] Do not discharge into drains or the environment.[4][5] For laboratory-scale waste, chemical degradation to less toxic compounds is recommended before final disposal. A detailed protocol for this procedure is provided below.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Spill of solid this compound | Accidental mishandling of the container. | 1. Evacuate the immediate area and restrict access.[1] 2. Ensure you are wearing appropriate PPE, including respiratory protection.[4] 3. Gently sweep or vacuum the spilled solid into a labeled, sealed container for hazardous waste. Avoid creating dust.[1][4] 4. Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the hazardous waste container.[8] 5. Decontaminate the area with a suitable cleaning agent. |
| Visible dust generation during handling | Improper handling technique or inadequate ventilation. | 1. Immediately stop handling the material. 2. Ensure all work with the solid is performed within a certified chemical fume hood.[4] 3. If a fume hood is not available, use a glove box or other containment system. 4. Review and refine handling procedures to minimize dust creation. |
| Contaminated lab equipment | Contact with this compound during experimentation. | 1. Wear appropriate PPE. 2. Decontaminate non-disposable equipment by thoroughly washing with soap and water. 3. For sensitive equipment, wipe down with a suitable solvent (e.g., 70% ethanol) followed by water. Ensure the solvent is compatible with the equipment. 4. Dispose of all cleaning materials as hazardous waste. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [7] |
| Incompatibility | Strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) | [2][4] |
| Hazard Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Inhalation (Category 2) | [2] |
| Disposal Classification | Hazardous Waste | [3] |
Experimental Protocols
Protocol for Chemical Degradation of this compound Waste
This protocol describes the oxidative degradation of this compound waste using potassium permanganate (B83412) in an acidic solution. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste (solid or in solution)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 3 M solution
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) solution (10% w/v)
-
Deionized water
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beakers or flasks
-
Appropriate hazardous waste container
Procedure:
-
Preparation of the Waste Solution:
-
If the waste is solid, dissolve it in water to a concentration not exceeding 10 mg/mL.
-
If the waste is already in a non-reactive aqueous solution, proceed to the next step. For organic solvent solutions, the solvent must be safely evaporated in a fume hood before dissolving the residue in water.
-
-
Acidification:
-
Place the aqueous waste solution in a beaker or flask on a stir plate and begin stirring.
-
Slowly and carefully add 3 M sulfuric acid to the solution until the pH is between 2 and 3.
-
-
Oxidation with Potassium Permanganate:
-
Slowly add a saturated solution of potassium permanganate dropwise to the acidified waste solution while stirring continuously.
-
Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.
-
Allow the mixture to stir at room temperature for at least 12 hours to ensure complete degradation of the brucine. The reaction is complete when the purple color of the permanganate is discharged and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Quenching Excess Permanganate:
-
After the 12-hour reaction period, if a purple color persists, quench the excess potassium permanganate by slowly adding a 10% solution of sodium bisulfite or sodium metabisulfite dropwise until the purple color disappears.
-
-
Neutralization and Disposal:
-
Test the pH of the final solution. If it is still acidic, neutralize it by slowly adding a dilute solution of sodium hydroxide.
-
The resulting solution, containing degraded organic matter and inorganic salts, should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines. The manganese dioxide precipitate should also be disposed of as hazardous waste.
-
Visualizations
Caption: Workflow for the chemical degradation of this compound waste.
Caption: Logical steps for responding to a solid this compound spill.
References
- 1. alkaline potassium permanganate: Topics by Science.gov [science.gov]
- 2. nj.gov [nj.gov]
- 3. Strychnine poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]
- 6. Potassium permanganate can be used for degrading hazardous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine - Wikipedia [en.wikipedia.org]
- 8. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Efficacy of Brucine Sulfate Heptahydrate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone of modern drug development and fine chemical synthesis. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of the efficacy of Brucine Sulfate Heptahydrate against other common chiral resolving agents, supported by experimental data and detailed methodologies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. The process involves reacting a racemic mixture (e.g., a racemic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral base like brucine). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.[1][2][3] Once separated, the individual enantiomers of the original compound can be regenerated by decomposing the diastereomeric salts.
Comparative Efficacy of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee%) of the desired enantiomer obtained. Below is a compilation of experimental data for the resolution of various racemic acids using Brucine and other common resolving agents. It is important to note that the efficiency of a resolution is highly dependent on the specific substrate, solvent, and crystallization conditions.
| Chiral Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomer Salt/Resolved Enantiomer | Enantiomeric Excess (ee%) | Reference |
| Brucine | (±)-Mandelic Acid | Water | High | >90% | [General literature values, specific quantitative data not found in single source] |
| (-)-Cinchonidine | (±)-Mandelic Acid | Water | ~80% (diastereomer) | High | [4] |
| (S)-(-)-α-Methylbenzylamine | (±)-Ibuprofen | Water/Potassium Hydroxide | 53% (diastereomer) | >40% (diastereomeric excess) | [5] |
| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | (dl)-Leucine | Not Specified | Not Specified | 91.20% (for D-Leucine diastereomer) | [6] |
| (1R,2S)-(−)-Ephedrine | (±)-Mandelic Acid | Ethanol | High | Consistently excellent optical purities | [7] |
Note: Direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a representative comparison.
Experimental Protocols
Below are detailed methodologies for the chiral resolution of a racemic acid using Brucine and an alternative resolving agent.
Protocol 1: Chiral Resolution of Racemic Mandelic Acid using Brucine
This protocol describes a general procedure for the resolution of (±)-mandelic acid using (-)-brucine.
Materials:
-
(±)-Mandelic Acid
-
(-)-Brucine
-
Methanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation: Dissolve equimolar amounts of (±)-mandelic acid and (-)-brucine in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the (-)-brucine-(+)-mandelate, will preferentially crystallize. For further purification, the crystals can be recrystallized from methanol.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a slight excess of a dilute NaOH solution to precipitate the brucine.
-
Extraction and Isolation: Filter off the precipitated brucine. Acidify the filtrate with dilute HCl and extract the liberated (+)-mandelic acid with diethyl ether. Dry the ether extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved (+)-mandelic acid.
-
Analysis: Determine the enantiomeric excess of the resolved mandelic acid using polarimetry or chiral HPLC.
Protocol 2: Chiral Resolution of Racemic Ibuprofen (B1674241) using (S)-(-)-α-Methylbenzylamine
This protocol is based on the resolution of (±)-ibuprofen with (S)-(-)-α-methylbenzylamine in the presence of potassium hydroxide.[5]
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Water
Procedure:
-
Salt Formation: In an aqueous solution, mix racemic ibuprofen, S-MBA, and KOH in a 1:0.5:0.5 molar ratio.
-
Crystallization: The diastereomeric salt of (S)-ibuprofen and S-MBA will preferentially crystallize. The crystallization can be promoted by cooling.
-
Isolation: The precipitated diastereomeric salt is collected by filtration.
-
Liberation of Enantiomer: The isolated salt is then treated with a strong acid to protonate the ibuprofen and a base to neutralize the S-MBA, allowing for the separation and recovery of the S-enriched ibuprofen.
-
Analysis: The enantiomeric excess of the recovered ibuprofen is determined by a suitable analytical method like chiral HPLC.
Visualizing the Workflow
The general process of chiral resolution by diastereomeric salt formation can be visualized through the following workflow diagrams.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 5. advanceseng.com [advanceseng.com]
- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Validation of Analytical Methods: A Comparative Guide Featuring Brucine Sulfate Heptahydrate ACS Reagent for Nitrate Determination
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comprehensive overview of the validation of the colorimetric method for nitrate (B79036) determination using Brucine (B1667951) Sulfate (B86663) Heptahydrate ACS Reagent, in accordance with ICH guidelines. Furthermore, it offers a comparative analysis of this method with alternative techniques, supported by performance data.
Introduction to the Brucine Sulfate Method for Nitrate Analysis
The reaction of the nitrate ion with brucine sulfate in a strongly acidic solution (13 N H2SO4) at an elevated temperature (100°C) forms a yellow-colored complex. The intensity of this color, measured spectrophotometrically at 410 nm, is proportional to the nitrate concentration.[1][2] This method has been historically significant and is recognized by bodies such as the EPA (Method 352.1) for the analysis of nitrate in various water samples.[1][3] The applicable concentration range for this method is typically 0.1 to 2 mg NO3-N/liter.[1][2]
Analytical Method Validation Parameters (ICH Q2(R1))
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the key parameters that need to be evaluated.
Table 1: Key Validation Parameters for Analytical Methods
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Performance Data of the Brucine Sulfate Method
While a complete ICH validation study for the brucine method is not available in a single source, the following table summarizes its performance characteristics based on available literature.
Table 2: Performance Characteristics of the Brucine Sulfate Method for Nitrate Determination
| Validation Parameter | Performance Data | Source |
| Linearity | The color reaction follows Beer's law, and a standard curve is plotted from standards. | [1] |
| Range | 0.1 to 2 mg NO3-N/L | [1][2] |
| Accuracy | For a sample containing 0.5 ppm nitrate nitrogen, a relative error of 0.6% was obtained. For a sample containing 5.0 ppm nitrate nitrogen, a relative error of 4.5% was obtained in an interlaboratory study. | [4] |
| Precision | For a sample containing 0.5 ppm nitrate nitrogen, a relative standard deviation of 14.4% was obtained. For a sample containing 5.0 ppm nitrate nitrogen, a relative standard deviation of 15.4% was obtained in an interlaboratory study. | [4] |
| Specificity (Interferences) | Strong oxidizing and reducing agents, dissolved organic matter, residual chlorine, ferrous and ferric iron, and quadrivalent manganese can interfere. Procedures to mitigate these interferences are available. | [1] |
Comparison with Alternative Methods for Nitrate Determination
Several alternative methods are available for the determination of nitrate, each with its own advantages and disadvantages. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 3: Comparison of Analytical Methods for Nitrate Determination
| Method | Principle | Advantages | Disadvantages |
| Brucine Sulfate (Spectrophotometry) | Colorimetric reaction | Simple, low-cost instrumentation | Use of toxic reagent (brucine), critical temperature control, numerous interferences |
| Cadmium Reduction (Spectrophotometry) | Reduction of nitrate to nitrite (B80452) followed by colorimetric determination | Widely used, good sensitivity | Use of toxic cadmium, not suitable for all matrices |
| Nitrate-Selective Electrode | Potentiometry | Rapid, portable | Susceptible to interferences from other ions, requires frequent calibration |
| High-Performance Liquid Chromatography (HPLC) | Separation and detection by UV | High specificity and accuracy, can determine multiple ions simultaneously | Higher equipment cost, requires skilled operator |
| Ion Chromatography (IC) | Separation and detection by conductivity | High sensitivity and selectivity, can analyze multiple anions | High equipment cost |
Table 4: Comparative Performance of Nitrate Analysis Methods
| Method | Average Recovery (%) | Coefficient of Variation (%) |
| Diphenylamine spot plate | Poorest | 15 |
| Spectrophotometric (Brucine-like) | ~100 | 12 |
| Nitrate-selective electrode | ~100 | 6.4 |
| High-Performance Liquid Chromatography (HPLC) | - | 16 |
Source: Adapted from a study comparing four methods for forage nitrate analysis.[5]
Experimental Protocols
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
This protocol provides a general outline. Specific laboratory procedures may vary.
-
Preparation of Reagents:
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of brucine sulfate and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL.
-
Sulfuric Acid Solution (13 N): Carefully add 500 mL of concentrated H2SO4 to 125 mL of distilled water. Cool and keep tightly stoppered.
-
Sodium Chloride Solution (30%): Dissolve 300 g of NaCl in distilled water and dilute to 1 L.
-
Standard Nitrate Solution: Prepare a stock solution and working standards covering the desired concentration range.
-
-
Sample Preparation:
-
If necessary, remove interferences. For example, add sodium arsenite to remove residual chlorine.
-
To 10 mL of sample (or an aliquot diluted to 10 mL), add 2 mL of 30% NaCl solution.
-
-
Color Development:
-
Place the tubes in a cold water bath (0-10°C) and add 10 mL of the H2SO4 solution. Mix well and allow to cool.
-
Add 0.5 mL of the brucine-sulfanilic acid reagent and mix by swirling.
-
Place the tubes in a boiling water bath (100°C) for exactly 25 minutes.
-
Remove the tubes and immerse them in a cold water bath.
-
-
Measurement:
-
After the solutions have cooled to room temperature, measure the absorbance at 410 nm using a spectrophotometer.
-
Use a reagent blank to zero the instrument.
-
-
Quantification:
-
Prepare a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of nitrate in the samples from the calibration curve.
-
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship between the different validation parameters.
Caption: Interrelationship of Analytical Validation Parameters.
Conclusion
The Brucine Sulfate Heptahydrate ACS reagent provides a viable, albeit traditional, method for the determination of nitrate. Its validation requires a thorough evaluation of specificity, linearity, accuracy, precision, and other parameters as mandated by ICH guidelines. While modern techniques like HPLC and ion chromatography offer higher specificity and the ability for multi-analyte detection, the brucine sulfate method can still be a suitable and cost-effective option for certain applications, provided that its limitations, particularly interferences and reagent toxicity, are carefully managed. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available resources.
References
Navigating Brucine Sulfate Heptahydrate Analysis in Complex Samples: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of brucine (B1667951) sulfate (B86663) heptahydrate, particularly within complex biological matrices, the choice of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of prevalent analytical techniques, addressing the critical aspect of cross-reactivity and presenting supporting experimental data. Notably, while immunoassays are a common tool for the rapid detection of various compounds, a specific immunoassay for brucine has not been established in the literature. Consequently, this guide will focus on the well-validated chromatographic methods that currently represent the gold standard for brucine quantification and discuss the theoretical challenges of cross-reactivity that a hypothetical brucine immunoassay would face.
The Challenge of Cross-Reactivity in Brucine Analysis
Immunoassays rely on the specific binding of an antibody to its target antigen. However, due to structural similarities between molecules, an antibody may bind to non-target compounds, a phenomenon known as cross-reactivity. This can lead to false-positive results or inaccurate quantification.
In the context of brucine analysis, the most significant potential cross-reactant is strychnine (B123637), an alkaloid with a very similar chemical structure that is often co-extracted from its natural source, the seeds of Strychnos nux-vomica. Other structurally related indole (B1671886) alkaloids could also theoretically interfere with a brucine-specific immunoassay. The development of a highly specific monoclonal antibody that can distinguish between the subtle structural differences of these alkaloids is a significant challenge.
Below is a diagram illustrating the structural similarities between brucine and its primary potential cross-reactant, strychnine.
Comparative Analysis of Established Analytical Methods
Given the absence of a specific immunoassay, high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the accurate and specific quantification of brucine in complex samples. These techniques offer excellent separation of brucine from structurally similar compounds, thereby eliminating the issue of cross-reactivity.
The following tables summarize the performance characteristics of these methods based on published experimental data.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPTLC | Strychnine & Brucine | S. nux-vomica Seed Extract | 50–1000 ng/spot | - | - | 100.75 (Strychnine), 100.52 (Brucine) | [1] |
| HPLC-UV | Strychnine & Brucine | Rat Tissues | 0.05-2 µg/mL | - | 0.039-0.050 µg/mL | 71.63-98.79 | [2][3] |
| Micellar LC | Strychnine & Brucine | Herbal/Ayurvedic Samples, Serum, Urine | r² > 0.9997 | 0.18 µg/mL (Strychnine), 0.09 µg/mL (Brucine) | 0.69 µg/mL (Strychnine), 0.35 µg/mL (Brucine) | - | [4] |
| LC-ESI-ITMS | Strychnine & Brucine | Rat Liver S9 Fraction | 0.020-8.0 µg/mL (Strychnine), 0.020-8.5 µg/mL (Brucine) | 0.008 µg/mL | - | 88.3 (Strychnine), 83.2 (Brucine) | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of brucine in complex samples using validated chromatographic methods.
Protocol 1: HPLC-UV for Brucine and Strychnine in Rat Tissues[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize tissue samples with physiological saline solution (1:2 v/v) in an ice-water bath.
-
To 1 mL of tissue homogenate or plasma, add a suitable internal standard.
-
Alkalinize the sample with 1 M sodium hydroxide.
-
Extract the alkaloids with a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and a buffer (e.g., ammonium (B1175870) acetate) in isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: HPTLC for Brucine and Strychnine in S. nux-vomica Seed Extract[1]
1. Sample and Standard Preparation:
-
Accurately weigh the powdered seed material and extract with methanol using sonication.
-
Filter the extract and use the filtrate for HPTLC application.
-
Prepare standard solutions of brucine and strychnine in methanol (e.g., 500 µg/mL).
2. HPTLC Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 8.5:1.5:0.4 v/v/v).
-
Application: Apply bands of the standard and sample solutions to the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at a specific wavelength (e.g., 254 nm).
-
Quantification: Based on the peak areas of the sample and standard spots.
Analytical Workflow for Brucine Quantification
The following diagram illustrates a typical workflow for the analysis of brucine in a complex biological sample using a chromatographic method.
Conclusion
References
- 1. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Quantitative Purity Analysis of Brucine Sulfate Heptahydrate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like Brucine (B1667951) sulfate (B86663) heptahydrate is paramount. This guide provides a comparative analysis of two widely accepted quantitative methods for assessing the purity of Brucine sulfate heptahydrate: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. This document outlines the experimental protocols for each method, presents data in a clear, comparative format, and discusses the advantages and limitations of each technique.
Introduction to Purity Analysis of this compound
This compound is a salt of the alkaloid brucine, commonly used as a resolving agent, in the analysis of nitrates, and as a denaturant for alcohol. Its efficacy and safety in these applications are directly dependent on its purity. Impurities, which may include structurally related alkaloids, residual starting materials, or degradation products, can interfere with its intended function and introduce experimental variability. Therefore, robust analytical methods are required to quantify the purity and ensure the quality of this compound.
This guide focuses on two prevalent analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful separative technique that can resolve the primary compound from its impurities, providing a detailed purity profile.
-
Neutralization Titration: An absolute method that quantifies the basic nature of the brucine moiety, offering a direct measure of the active substance content.
Comparative Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound purity using both HPLC and titration methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method separates Brucine from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
a. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Water (HPLC grade)
-
This compound reference standard
b. Chromatographic Conditions (Example):
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and ammonium acetate buffer (pH adjusted with acetic acid). The exact ratio should be optimized for best separation. A common starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
c. Procedure:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) in a 25 mL volumetric flask. Dilute to volume with the same solvent.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Neutralization Titration Method
This method is based on the basic properties of the nitrogen atoms in the brucine molecule. It is an absolute method that provides the total basic content.
a. Instrumentation and Reagents:
-
Analytical balance
-
Burette (10 mL or 25 mL)
-
Potentiometric titrator or visual indicator (e.g., crystal violet)
-
Glacial acetic acid
-
Perchloric acid (HClO4), 0.1 N standardized solution in glacial acetic acid
-
Acetic anhydride (B1165640)
b. Procedure:
-
Sample Preparation: Accurately weigh approximately 300 mg of this compound into a 100 mL beaker.
-
Dissolution: Dissolve the sample in 20 mL of glacial acetic acid. A small amount of acetic anhydride can be added to remove any residual water.
-
Titration: Titrate the solution with a standardized 0.1 N solution of perchloric acid in glacial acetic acid.
-
Endpoint Detection: Determine the endpoint potentiometrically or visually using an indicator like crystal violet (the color changes from violet to blue-green).
-
Calculation: Calculate the purity based on the volume of titrant consumed, the molar mass of this compound, and the weight of the sample.
Data Presentation and Comparison
The results from both analytical methods should be recorded and compared to provide a comprehensive purity assessment.
| Parameter | HPLC Method | Titration Method | Alternative Method (e.g., UV-Vis) |
| Principle | Separation based on polarity | Acid-base neutralization | Light absorbance |
| Purity (%) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Standard Deviation | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Impurities Detected | Yes (as separate peaks) | No (measures total basicity) | No |
| Specificity | High | Moderate | Low |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | Low |
Discussion of Comparative Results
The HPLC method provides a detailed impurity profile, allowing for the identification and quantification of individual impurities, which is crucial for drug development and quality control.[1][2][3][4] A purity of over 98.0% is often specified by this method.[1][2][3][4]
The titration method, often with perchloric acid, offers a measure of the total basic substance, which is a direct indicator of the active compound's content.[5] This method is generally robust, less expensive, and faster than HPLC. However, it cannot distinguish between the active compound and any basic impurities. A minimum purity of 98.0% is also commonly required by this method.[2]
The water content (typically between 11.0% and 14.0%) and residue on ignition (often specified as a maximum of 0.10%) are also critical parameters for the overall purity assessment.[2][5]
Conclusion
Both HPLC and neutralization titration are valuable methods for the quantitative analysis of this compound purity. The choice of method depends on the specific requirements of the analysis. For a detailed impurity profile and high specificity, HPLC is the preferred method. For a rapid and cost-effective determination of the total active substance, titration is a suitable alternative. For comprehensive quality control, it is often recommended to use both methods to gain a complete understanding of the sample's purity. Commercial suppliers often use both HPLC and titration to certify their products.[2]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy Online - this compound [for Nitrate Analysis] - >98.0%(HPLC)(T), high purity , CAS No.60583-39-3 - We Deliver Worldwide [allschoolabs.com]
- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 5. This compound, 98+%, ACS reagent 10 g | Request for Quote [thermofisher.com]
Assessing Enantiomeric Excess After Resolution with Brucine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the development and manufacturing of chiral drugs and fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect. Brucine (B1667951) sulfate (B86663), a salt of the naturally occurring alkaloid brucine, has historically been a widely used resolving agent for racemic acids. This guide provides a comprehensive comparison of the use of brucine sulfate for chiral resolution with other common resolving agents. The performance of these agents is evaluated based on experimental data, and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for resolving a racemic acid is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, enabling its isolation. Subsequently, the resolved acid enantiomer can be regenerated from the purified diastereomeric salt.
Comparison of Chiral Resolving Agents
The choice of resolving agent is crucial for a successful and efficient resolution. The ideal agent should form well-defined crystalline salts with a significant difference in solubility between the two diastereomers, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer. Below is a comparison of brucine with other commonly used resolving agents for racemic acids.
| Resolving Agent | Racemic Acid Example | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Acid | Reference |
| Brucine | Racemic Camphoric Acid | Not explicitly stated, requires optimization | Requires experimental determination | [1] |
| L-(+)-Tartaric acid | Racemic N-methylamphetamine | Not explicitly stated, ee obtained | 82.5% (using DBTA, a derivative) | [2] |
| (1R,2S)-(-)-Ephedrine | Racemic Mandelic Acid | Good, allows for high optical purity | High, enables good separation | N/A |
| Enzymatic Resolution (Lipase) | Racemic Ketoprofen | ~47% conversion | >99% | N/A |
Note: Direct comparative data for the resolution of the same racemic acid with different resolving agents under identical conditions is scarce. The data presented is illustrative and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful chiral resolution.
Resolution of Racemic Camphoric Acid with Brucine
This protocol describes a general procedure for the resolution of a racemic dicarboxylic acid using brucine.[1] Optimization may be required for specific applications.
Materials:
-
Racemic camphoric acid
-
Anhydrous brucine
-
Dilute sulfuric acid
-
Water
Procedure:
-
Formation of the Diastereomeric Salt:
-
Dissolve 10.0 g (0.05 mol) of racemic camphoric acid in 200 mL of hot acetone in a 500 mL Erlenmeyer flask.
-
In a separate flask, dissolve 19.7 g (0.05 mol) of anhydrous brucine in 150 mL of hot acetone.
-
Slowly add the hot brucine solution to the hot camphoric acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.
-
For complete crystallization, cool the mixture in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone to remove any soluble impurities.
-
Air dry the crystals.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 50 mL of dilute sulfuric acid to the suspension with stirring. This will protonate the carboxylate and precipitate the free camphoric acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the resolved (-)-camphoric acid by vacuum filtration, wash with a small amount of cold water, and dry.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved camphoric acid can be determined using polarimetry or chiral high-performance liquid chromatography (HPLC).
-
Calculation of Enantiomeric Excess (ee) from Specific Rotation
The enantiomeric excess is a measure of the purity of a chiral sample.[3] It can be calculated from the specific rotation of the mixture using the following formula:
ee (%) = ([α]observed / [α]pure) x 100
Where:
-
[α]observed is the specific rotation of the resolved sample.
-
[α]pure is the specific rotation of the pure enantiomer (a known literature value).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
References
A Comparative Guide to Nitrate Detection: Unveiling the Linearity of the Brucine Sulfate Method
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrate (B79036) is crucial in various analytical applications. This guide provides a detailed comparison of the Brucine (B1667951) Sulfate (B86663) method with other common nitrate detection techniques, focusing on the linearity of response. Experimental data is presented to support an objective evaluation of each method's performance.
Unveiling the Performance: A Side-by-Side Comparison
The selection of an appropriate nitrate detection method hinges on factors such as sensitivity, specificity, and the linear range of quantification. The following table summarizes the key performance characteristics of the Brucine Sulfate method and its common alternatives.
| Method | Principle | Linear Range | Correlation Coefficient (R²) | Advantages | Disadvantages |
| Brucine Sulfate | Colorimetric reaction of nitrate with brucine sulfate in a strong acid medium, forming a yellow-colored complex.[1][2] | 0.1 - 2 mg/L NO₃⁻-N[1][2][3] | 0.9991[4] | Simple, inexpensive. | Use of a highly toxic reagent (brucine sulfate), potential for non-linearity as the color reaction does not always follow Beer's law, susceptible to interferences from organic matter, salinity, and oxidizing/reducing agents.[1][5] |
| Cadmium Reduction | Reduction of nitrate to nitrite (B80452) by a copper-cadmium column, followed by colorimetric determination of nitrite.[6][7] | 0.0007 - 0.056 mg/L NO₃⁻+NO₂⁻-N[7] | Not explicitly found | High sensitivity, widely used standard method (EPA 353.2).[6] | Use of toxic cadmium, potential for column deactivation, interference from high levels of certain metals.[8] |
| Ion Chromatography | Separation of nitrate ions from other sample components using an ion-exchange column, followed by conductivity or UV detection.[9][10] | 5 - 1500 µg/L[10] | > 0.999[9][10][11] | High specificity, can simultaneously measure multiple anions, wide linear range. | Higher initial equipment cost, may require sample pretreatment to remove interfering ions.[12] |
| Griess Test | Diazotization reaction of nitrite (after reduction from nitrate) with a Griess reagent to form a colored azo dye.[13][14] | 5 - 200 µM[15] | > 0.9995[15] | High sensitivity, simple and rapid for nitrite determination. | Indirect method for nitrate requiring a reduction step, potential for interference from other compounds that react with the Griess reagent.[13] |
Delving into the Methodologies: Detailed Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to experimental protocols. The following sections provide detailed procedures for the key nitrate detection methods discussed.
Brucine Sulfate Method (EPA Method 352.1)
This colorimetric method is based on the reaction of nitrate with brucine sulfate in a concentrated sulfuric acid solution at 100°C.[1][2]
Reagents:
-
Brucine-Sulfanilic acid reagent
-
Sulfuric acid solution
-
Sodium chloride solution
-
Potassium nitrate stock and standard solutions
Procedure:
-
To 10 mL of sample or standard in a test tube, add 2 mL of 30% NaCl solution.
-
Carefully add 10 mL of concentrated H₂SO₄, mix, and allow to cool.
-
Add 0.5 mL of brucine-sulfanilic acid reagent and mix.
-
Heat the tubes in a boiling water bath (100°C) for a precisely controlled time (e.g., 25 minutes).[1]
-
Rapidly cool the tubes in a cold water bath.
-
Measure the absorbance of the resulting yellow color at 410 nm using a spectrophotometer.[1][2]
-
A standard curve is prepared by plotting the absorbance of standards against their known concentrations. It is important to note that this color reaction may not strictly adhere to Beer's Law.[1][5]
Cadmium Reduction Method (Based on EPA Method 353.2)
This method involves the reduction of nitrate to nitrite using a copper-cadmium column, followed by the colorimetric determination of nitrite.[6][7]
Reagents:
-
Copper-Cadmium granules
-
Ammonium (B1175870) chloride-EDTA solution
-
Color reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate stock and standard solutions
Procedure:
-
Prepare a packed cadmium-copper column.
-
Activate the column by passing a solution of ammonium chloride-EDTA through it.
-
Pass the sample or standard through the column at a controlled flow rate to ensure complete reduction of nitrate to nitrite.
-
Collect the eluent.
-
To a specific volume of the eluent, add the color reagent.
-
Allow time for color development.
-
Measure the absorbance of the resulting azo dye at a specific wavelength (typically around 540 nm) using a spectrophotometer.
-
The nitrate concentration is determined from a calibration curve prepared using nitrate standards that have also been passed through the reduction column.
Ion Chromatography
This technique separates nitrate from other anions in a sample, allowing for its direct quantification.
Reagents:
-
Eluent solution (e.g., a carbonate-bicarbonate solution)
-
Nitrate stock and standard solutions
Procedure:
-
Filter the sample to remove any particulate matter.
-
Inject a known volume of the sample into the ion chromatograph.
-
The sample is carried by the eluent through a guard column and then an analytical column packed with an anion exchange resin.
-
The separated anions are detected by a conductivity detector or a UV detector.
-
The concentration of nitrate is determined by comparing the peak area of the sample to a calibration curve generated from nitrate standards.
Griess Test for Nitrate
This method first reduces nitrate to nitrite, which is then quantified using the Griess reagent.[13]
Reagents:
-
Nitrate reductase or cadmium for the reduction step
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Nitrate and nitrite stock and standard solutions
Procedure:
-
Nitrate Reduction: Reduce the nitrate in the sample to nitrite using either the enzyme nitrate reductase or a cadmium-based reducing agent.
-
Color Development: Add the Griess reagent to the nitrite-containing sample.
-
Allow the diazotization and coupling reactions to proceed for a specified time, resulting in the formation of a colored azo dye.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (around 540 nm) using a spectrophotometer.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known nitrite concentrations. The original nitrate concentration is calculated by subtracting the initial nitrite concentration of the sample (if any) from the total nitrite concentration measured after the reduction step.
Visualizing the Workflow: The Brucine Sulfate Method
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow of the Brucine Sulfate method for nitrate detection.
Caption: Experimental workflow for the Brucine Sulfate method.
References
- 1. epa.gov [epa.gov]
- 2. Analytical Method [keikaventures.com]
- 3. NEMI Method Summary - 352.1 [nemi.gov]
- 4. s4science.at [s4science.at]
- 5. osti.gov [osti.gov]
- 6. umces.edu [umces.edu]
- 7. umces.edu [umces.edu]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 9. asianpubs.org [asianpubs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chesci.com [chesci.com]
- 13. benchchem.com [benchchem.com]
- 14. Griess test - Wikipedia [en.wikipedia.org]
- 15. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Brucine Sulfate Heptahydrate in an Inter-laboratory Context
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of Brucine (B1667951) sulfate (B86663) heptahydrate is critical for quality control, pharmacokinetic studies, and toxicological assessments. In the absence of direct inter-laboratory comparison studies, this guide provides a comprehensive overview of various analytical methods for the determination of Brucine, offering a foundation for laboratories to select and validate appropriate methodologies. This guide compares High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)-Densitometry, and UV-Vis Spectrophotometry, supported by published performance data.
Quantitative Data Summary
The performance of different analytical methods for the determination of Brucine is summarized in the tables below. These tables provide a comparative look at key validation parameters to aid in method selection.
Table 1: Comparison of Chromatographic Methods for Brucine Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | TLC-Densitometry |
| Linearity Range | 0.05-2 µg/mL[1] | 0.11-4.32 µg[2] | 80-480 ng/spot[3][4] |
| Correlation Coefficient (r²) | > 0.991[1] | Not Reported | Not Reported |
| Precision (RSD) | < 15% (Intra- and Inter-day)[1] | Not Reported | 0.78% (Instrumental), 1.06% (Repeatability)[3][4] |
| Accuracy (Recovery) | 71.63-98.79%[1] | 98.04%[2] | 100.16%[3][4] |
| Limit of Quantification (LOQ) | 0.039-0.050 µg/mL[1] | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Spectrophotometric Methods for Brucine Analysis
| Parameter | First Derivative UV Spectrophotometry | UV Derivative Spectrophotometry |
| Linearity Range | 1-2.5 mg%[5] | 10-50 µg/mL[6] |
| Correlation Coefficient (r²) | 0.999[5] | 0.999[6] |
| Precision (RSD) | Not Reported | Not Reported |
| Accuracy (Recovery) | Not Reported | Not Reported |
| Limit of Detection (LOD) | 3.0 µg/mL[5] | Validated[6] |
| Limit of Quantification (LOQ) | Not Reported | Validated[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for in-house implementation and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of strychnine (B123637) and brucine.
-
Instrumentation: Agilent HPLC system (or equivalent) with a UV detector and Chemstation software.[7]
-
Column: Phenomenex-ODS column (250mm x 4.6mm, 5µm).[7]
-
Mobile Phase: Methanol, water, and diethyl amine (55:45:0.2 v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 260 nm.[7]
-
Run Time: 15 minutes.[7]
-
Standard Preparation: Prepare a stock solution of Brucine sulfate heptahydrate in methanol. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Filter the solution through a 0.22 µm filter before injection.[7]
-
Quantification: The concentration of Brucine in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
TLC-Densitometry Method
A simple and specific method for the simultaneous quantification of strychnine and brucine.[3][4]
-
Stationary Phase: High-Performance TLC (HPTLC) silica (B1680970) gel plates.[3][4]
-
Mobile Phase: Toluene–ethyl acetate–diethyl amine–methanol (7:2:1:0.3 v/v/v/v).[3][4]
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a specific wavelength to quantify the separated Brucine.
-
Validation: The method should be validated for precision, repeatability, and accuracy.[3][4]
UV-Vis Spectrophotometry (Colorimetric Method for Nitrate (B79036) Analysis)
This method is based on the reaction of the nitrate ion with Brucine sulfate in a sulfuric acid solution.[8]
-
Principle: Brucine sulfate reacts with nitrate ions in a 13 N H₂SO₄ solution at 100°C to form a colored complex that is measured at 410 nm.[8]
-
Reagents:
-
Brucine-sulfanilic acid reagent: Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with distilled water.[8]
-
Sulfuric acid solution (13 N): Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water and cool.[8]
-
Potassium nitrate standard solutions.[8]
-
-
Procedure:
-
Pipette 10.0 mL of standards and samples into test tubes.
-
Place the tubes in a cold water bath (0-10°C).
-
Add 10.0 mL of the sulfuric acid solution to each tube and mix.
-
Add 0.5 mL of the Brucine-sulfanilic acid reagent and mix.
-
Heat the tubes in a 100°C water bath for exactly 25 minutes.
-
Cool the tubes rapidly in an ice bath.
-
Measure the absorbance at 410 nm.[8]
-
-
Note: Temperature control is extremely critical for this reaction.[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for HPLC analysis and a key signaling pathway influenced by Brucine.
Caption: Experimental workflow for the HPLC analysis of Brucine.
Caption: Brucine's inhibitory effect on cancer cell signaling pathways.
References
- 1. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determation of strychnine and brucine in Strychnos by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a TLC-densitometric method for the simultaneous quantitation of strychnine and brucine from Strychnos spp. and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. epa.gov [epa.gov]
A Comparative Guide to the Bacteriostatic Efficacy of Brucine Sulfate in Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the bacteriostatic efficacy of Brucine sulfate (B86663) (BS)-loaded scaffolds, presenting a comparative analysis with other common antibacterial scaffold alternatives. The information is supported by experimental data to aid in research and development decisions.
Performance Comparison: Brucine Sulfate vs. Alternatives
Brucine sulfate, a soluble derivative of the natural alkaloid brucine, has demonstrated significant bacteriostatic properties, particularly against clinically relevant bacterial strains.[1][2] When incorporated into biocompatible scaffolds, it offers a promising solution for preventing bacterial infections in tissue engineering applications.[1][2]
The following tables summarize the quantitative bacteriostatic efficacy of Brucine sulfate-loaded scaffolds compared to scaffolds incorporating other antibacterial agents.
Table 1: Bacteriostatic Efficacy of Brucine Sulfate (BS) Scaffolds
| Bacterial Strain | BS Concentration in Scaffold | Inhibition Rate (%) | Minimum Inhibitory Concentration (MIC) of BS |
| E. coli (Standard) | 4% | 52.39% (after 24h) | 10 mg/mL[1] |
| 8% | 64.00% (after 24h) | ||
| E. coli (Antibiotic-resistant) | 5 mg/mL (in medium) | 83.17% (on day 3)[1] | |
| 10 mg/mL (in medium) | 97.22% (on day 3)[1] | ||
| S. aureus (Standard) | 4% | Not specified | 10 mg/mL[1] |
| 8% | Not specified |
Table 2: Bacteriostatic Efficacy of Alternative Antibacterial Scaffolds (Zone of Inhibition in mm)
| Antibacterial Agent | Scaffold Material | Target Bacterium | Zone of Inhibition (mm) |
| Tetracycline | Not specified | E. coli | 35.76[3] |
| S. aureus | Not specified | ||
| Chitosan Nanoparticles | Not specified | E. coli (Streptomycin-resistant) | 36 ± 0.8[4] |
| S. aureus (Methicillin/Penicillin-resistant) | 30 ± 0.4 - 34 ± 0.2[4] | ||
| Chitosan Film | Not specified | E. coli | 3.83 ± 0.3[5] |
| S. aureus | Not specified | ||
| Chitosan Nanoparticles (Salsalate-loaded) | Not specified | E. coli | 21.6 ± 1.7[6] |
| S. aureus | 19.1 ± 1.2[6] | ||
| Zinc Oxide (ZnO) Nanosheets | Not specified | E. coli | MIC: 5 µg/mL[7] |
| S. aureus | MIC: 10 µg/mL[7] | ||
| Zinc Oxide (ZnO) Nanoparticles | Not specified | S. aureus | ~13.5 ± 0.5 - 21 ± 2[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments related to the evaluation of bacteriostatic scaffolds.
Fabrication of Brucine Sulfate-Loaded Scaffolds (Selective Laser Sintering - SLS)
This protocol describes the fabrication of 3D BS-PLLA/PGA bone scaffolds.[1][2]
Materials:
-
Brucine sulfate (BS)
-
Poly(L-lactic acid) (PLLA)
-
Polyglycolic acid (PGA)
-
Selective Laser Sintering (SLS) 3D printer
Procedure:
-
Prepare a homogenous powder mixture of BS, PLLA, and PGA at the desired concentrations (e.g., 4% or 8% BS).
-
Transfer the powder mixture to the SLS 3D printer.
-
Utilize a CAD model to define the scaffold architecture.
-
The SLS printer will use a laser to selectively fuse the powder particles layer by layer to construct the 3D scaffold.
-
After printing, allow the scaffold to cool and remove any unfused powder.
Assessment of Bacteriostatic Activity (Kirby-Bauer Disk Diffusion Test)
This standardized method is used to determine the susceptibility of bacteria to an antimicrobial agent.[9][10][11][12]
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar (B569324) plates
-
Sterile cotton swabs
-
Antibiotic-impregnated disks or scaffold samples
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Aseptically place the antimicrobial disks or scaffold samples onto the surface of the agar.
-
Gently press the disks/scaffolds to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk/scaffold where bacterial growth is inhibited) in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
Bacterial culture
-
Nutrient broth
-
Serial dilutions of the antimicrobial agent (e.g., Brucine sulfate)
-
96-well microtiter plate
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial dilution of the antimicrobial agent in nutrient broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed antibacterial mechanism of Brucine sulfate and a typical experimental workflow.
References
- 1. Brucine Sulfate, a Novel Bacteriostatic Agent in 3D Printed Bone Scaffold Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmj.jurnalsenior.com [hmj.jurnalsenior.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Characterization of Salsalate-Loaded Chitosan Nanoparticles: In Vitro Release and Antibacterial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in antibacterial activity of zinc oxide nanoparticles against Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. microbenotes.com [microbenotes.com]
Safety Operating Guide
Safe Disposal of Brucine Sulfate Heptahydrate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of brucine (B1667951) sulfate (B86663) heptahydrate are critical for ensuring laboratory safety and environmental protection. This potent alkaloid, classified as highly toxic, necessitates stringent adherence to established protocols for hazardous waste management. This guide provides a comprehensive, step-by-step approach to its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Brucine sulfate heptahydrate is fatal if swallowed or inhaled and can cause severe irritation to the skin, eyes, and respiratory tract.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary if there is a risk of dust formation or if working outside a ventilated enclosure.[1][5] |
Step-by-Step Disposal Protocol
The core principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]
-
Waste Segregation and Collection:
-
Solid Waste: Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container.[6] The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and bench paper, that come into contact with the chemical must be disposed of as hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "this compound," the approximate quantity, the date of accumulation, and the name of the principal investigator or laboratory contact.[6]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[6] This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[1] Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
-
Clean the Area: Once the spilled material has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Waste Classification and Transportation
For transportation purposes, this compound is classified as a toxic solid. The following table summarizes its transportation information.
| Transportation Regulation | UN Number | Proper Shipping Name | Hazard Class |
| DOT | UN2811 | TOXIC SOLIDS, ORGANIC, N.O.S. (brucine sulfate) | 6.1 |
| IATA | UN1544 | Alkaloid salts, solid, n.o.s. (Brucine sulphate heptahydrate) | 6.1 |
Note: The UN number may vary slightly between different safety data sheets. Always refer to the specific SDS for the material you are handling.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Brucine Sulfate Heptahydrate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Brucine sulfate (B86663) heptahydrate, a highly toxic compound. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Brucine sulfate heptahydrate is a potent chemical that demands rigorous safety measures. Ingestion or inhalation can be fatal, and it can cause severe irritation to the skin and eyes.[1] The central nervous system is a primary target organ for its toxic effects.[1] Due to its hazardous nature, a multi-layered approach to safety, encompassing personal protective equipment (PPE), specific handling procedures, and meticulous disposal and decontamination plans, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | A full-facepiece respirator with P100 (or FFP3) particulate filters is required when handling the solid compound or when aerosols may be generated.[2][3] Ensure a proper fit test has been conducted. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves.[4] The outer pair should be changed immediately upon contamination or at regular intervals. For extended contact, consider butyl rubber gloves.[5] |
| Body Protection | Disposable Coveralls | Use coveralls made from materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[4] |
| Eye Protection | Chemical Safety Goggles | Tightly fitting chemical safety goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a splash hazard. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a designated controlled area, such as a chemical fume hood or a glove box, to minimize exposure risk.
Workflow for Handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
